Fosifloxuridine Nafalbenamide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOWRMNRHMERIO-ZVAHOJSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332837-31-6 | |
| Record name | Fosifloxuridine nafalbenamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332837316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosifloxuridine nafalbenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fosifloxuridine nafalbenamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YO6QT3SZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fosifloxuridine Nafalbenamide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifloxuridine Nafalbenamide (NUC-3373) is a novel phosphoramidate-based prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Developed to overcome the pharmacological limitations of 5-FU, this compound demonstrates a distinct mechanism of action characterized by efficient intracellular delivery of the active metabolite, potent inhibition of its primary target, and the induction of secondary anti-tumor pathways. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Enhanced Thymidylate Synthase Inhibition
The principal mechanism of action of this compound is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By inhibiting TS, this compound leads to a depletion of the thymidine triphosphate (TTP) pool, which in turn disrupts DNA synthesis and induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Enhanced Intracellular Activation and Bioavailability
This compound is designed as a ProTide, a technology that masks the negative charge of the monophosphate group with a phosphoramidate moiety. This structural modification confers several key advantages over conventional fluoropyrimidines like 5-FU:
-
Increased Lipophilicity and Passive Diffusion: The phosphoramidate moiety renders the molecule more lipophilic, allowing it to bypass the need for nucleoside transporters for cellular entry and instead accumulate in cancer cells via passive diffusion.[2]
-
Direct Intracellular Conversion to Active Metabolite: Once inside the cell, the phosphoramidate group is cleaved, directly releasing the active monophosphate form, FUDR-MP. This circumvents the multi-step and often rate-limiting enzymatic activation required for 5-FU.[2]
-
Resistance to Degradation: this compound is resistant to degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. This resistance contributes to a significantly longer plasma half-life and potentially reduced systemic toxicity.[2]
The culmination of these advantages is a substantially higher intracellular concentration of the active metabolite, FUDR-MP, compared to that achieved with equimolar doses of 5-FU.[1]
Quantitative Data
The following tables summarize the available quantitative data comparing this compound (NUC-3373) with 5-fluorouracil (5-FU).
| Parameter | NUC-3373 | 5-FU | Reference |
| Plasma Half-life | ~10 hours | 8-14 minutes | [2] |
| Intracellular FUDR-MP Generation | Significantly higher | Lower | [1] |
| Cell Line | NUC-3373 IC50 | 5-FU IC50 | Reference |
| HCT116 | Data not available | Data not available | |
| SW480 | Data not available | Data not available |
Note: While specific IC50 values for NUC-3373 in colorectal cancer cell lines were used to determine sub-IC50 doses for experiments, the exact values were not reported in the reviewed literature.
A study on 5'-substituted FdUMP analogs reported an IC50 value for FdUMP against recombinant human thymidylate synthase.
| Compound | IC50 (μM) | Reference |
| FdUMP | 1.13 | [3] |
Experimental Protocols
Cell Culture and Reagents (from Bré et al., 2023) [1]
-
Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were utilized.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum and 1% (v/v) Penicillin/Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Reagents: NUC-3373 was provided by NuCana plc. 5-FU, uridine, and thymidine were obtained from Sigma Aldrich. NUC-3373 and 5-FU were dissolved in DMSO, while uridine and thymidine were dissolved in distilled water.
Western Blot for Thymidylate Synthase Ternary Complex Formation [1]
-
Principle: The binding of FUDR-MP to thymidylate synthase in the presence of the cofactor 5,10-methylenetetrahydrofolate forms a stable ternary complex. This complex can be visualized by Western blot as a shift in the molecular weight of the TS protein.
-
Methodology: HCT116 and SW480 cells were treated with sub-IC50 doses of NUC-3373 or 5-FU. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The expression of free TS and the ternary complex was detected using an antibody specific for thymidylate synthase.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intracellular Metabolite Analysis [1]
-
Principle: LC-MS is used to separate and quantify the intracellular concentrations of NUC-3373, 5-FU, and their respective metabolites, including FUDR-MP.
-
Methodology: Following treatment with NUC-3373 or 5-FU, cells were harvested, and intracellular metabolites were extracted. The extracts were then analyzed by a validated LC-MS method to determine the concentrations of the compounds of interest.
Secondary Mechanisms of Action
Beyond its primary role as a thymidylate synthase inhibitor, this compound elicits additional anti-tumor effects through the induction of cellular stress and immunomodulation.
Induction of Endoplasmic Reticulum Stress
Preclinical studies have shown that this compound induces endoplasmic reticulum (ER) stress in colorectal cancer cells.[4][5][6] This is evidenced by the upregulation of the ER chaperone protein BiP (Binding Immunoglobulin Protein), a key indicator of the unfolded protein response (UPR).[4] The formation of the TS ternary complex has been identified as a necessary step for the induction of this ER stress.[7]
Experimental Protocols
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis [4]
-
Principle: TEM is used to visualize changes in the ultrastructure of cellular organelles, such as the ER, in response to drug treatment.
-
Methodology: Colorectal cancer cells were treated with NUC-3373, thapsigargin (a known ER stress inducer), or tunicamycin. The cells were then fixed, embedded, and sectioned for examination by TEM to assess changes in ER morphology, such as dilation or lengthening.
Western Blot for BiP Expression [4]
-
Principle: The expression level of the ER stress marker BiP is quantified by Western blot.
-
Methodology: Whole-cell lysates from treated and untreated cells were subjected to SDS-PAGE and immunoblotted with an antibody specific for BiP.
RT-qPCR for CHOP Gene Expression [5]
-
Principle: The expression of the pro-apoptotic gene CHOP, which is induced during prolonged ER stress, is measured by reverse transcription-quantitative polymerase chain reaction.
-
Methodology: RNA was extracted from treated cells, reverse transcribed to cDNA, and the expression of CHOP mRNA was quantified by qPCR using specific primers.
Immunogenic Cell Death
This compound has been shown to promote immunogenic cell death (ICD) through the release of damage-associated molecular patterns (DAMPs).[7] This process can enhance the recognition and elimination of tumor cells by the immune system. Key DAMPs released in response to NUC-3373 treatment include:
-
Calreticulin (CRT): Translocation to the cell surface, acting as an "eat-me" signal for phagocytes.[7]
-
High Mobility Group Box 1 (HMGB1): Active release from the nucleus.[7]
Experimental Protocols
Flow Cytometry for Calreticulin Surface Exposure [7]
-
Principle: The presence of calreticulin on the outer leaflet of the plasma membrane is detected and quantified by flow cytometry using a fluorescently labeled antibody.
-
Methodology: Cells treated with NUC-3373 were stained with an antibody against calreticulin and analyzed by flow cytometry to measure the percentage of cells with surface CRT expression.
Fluorescence Microscopy for HMGB1 Release [7]
-
Principle: The translocation and release of HMGB1 from the nucleus is visualized by immunofluorescence microscopy.
-
Methodology: Treated cells were fixed, permeabilized, and stained with an antibody against HMGB1. The subcellular localization of HMGB1 was then observed using a fluorescence microscope.
Visualizing the Mechanism of Action
To further elucidate the complex mechanisms of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Core mechanism of action of this compound.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
This compound represents a significant advancement in fluoropyrimidine-based chemotherapy. Its innovative ProTide design enables a more efficient and targeted delivery of the active anti-cancer metabolite, FUDR-MP, leading to superior inhibition of thymidylate synthase compared to 5-FU. Furthermore, the induction of secondary anti-tumor pathways, including endoplasmic reticulum stress and immunogenic cell death, contributes to its overall efficacy. The favorable pharmacokinetic profile and distinct safety profile observed in clinical trials further underscore its potential as a valuable therapeutic agent in the treatment of solid tumors. This technical guide provides a comprehensive overview of the current understanding of the multifaceted mechanism of action of this compound, offering a valuable resource for the scientific and drug development communities.
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nucana.com [nucana.com]
- 6. nucana.com [nucana.com]
- 7. aacrjournals.org [aacrjournals.org]
NUC-3373 as a thymidylate synthase inhibitor
An In-depth Technical Guide to NUC-3373: A Targeted Thymidylate Synthase Inhibitor
Introduction
Thymidylate synthase (TS) is a critical enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[1][2][3][4] Its pivotal role in cell proliferation has established it as a key target for anticancer therapies.[1][3] For decades, fluoropyrimidines, most notably 5-fluorouracil (5-FU), have been the cornerstone of treatment for various solid tumors by inhibiting TS.[5][6] However, the clinical utility of 5-FU is hampered by significant limitations, including rapid degradation by dihydropyrimidine dehydrogenase (DPD), reliance on cellular transporters for uptake, a complex multi-step intracellular activation process, and the production of toxic metabolites that lead to dose-limiting side effects.[1][6][7]
NUC-3373 is a novel phosphoramidate nucleotide analogue of 5-fluorodeoxyuridine (FUDR) developed using ProTide technology.[5][7] It is engineered to bypass the key resistance mechanisms and metabolic disadvantages associated with 5-FU, thereby aiming to provide a more effective and safer therapeutic option for cancer patients.[5][6][7][8][9] This guide provides a comprehensive overview of NUC-3373, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.
Core Mechanism of Action
NUC-3373 is a pre-activated form of the active anti-cancer metabolite fluorodeoxyuridine-monophosphate (FUDR-MP, also known as FdUMP).[6][10] Its design as a ProTide confers several key advantages over 5-FU. The phosphoramidate moiety protects the molecule from enzymatic breakdown in the plasma and allows it to enter cancer cells independently of nucleoside transporters.[7] Once inside the cell, the phosphoramidate group is cleaved, directly releasing high concentrations of the active FdUMP.[1]
This process circumvents several resistance mechanisms:
-
Bypasses DPD Degradation: Unlike 5-FU, of which over 85% can be rapidly catabolized by DPD in the liver, NUC-3373 is resistant to this breakdown, increasing its bioavailability.[5][7]
-
Independent of Cellular Transporters: NUC-3373 does not require nucleobase transporters to enter cancer cells, overcoming a common resistance pathway.[2][7]
-
Direct Activation: It does not rely on phosphorylation by thymidine kinase (TK) for activation, another step where resistance can develop.[2][7]
The released FdUMP potently inhibits thymidylate synthase, leading to a depletion of the dTMP pool necessary for DNA synthesis.[1] This "thymineless death" induces DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis.[1][5][11] Furthermore, NUC-3373-induced DNA damage promotes the release of damage-associated molecular patterns (DAMPs), which can potentiate an anti-tumor immune response.[1][12] A key differentiator from 5-FU is that NUC-3373 does not generate significant levels of the toxic metabolite fluorouridine triphosphate (FUTP), which is incorporated into RNA and is associated with myelosuppression and gastrointestinal toxicity.[5][11][13] It also avoids the formation of fluoro-beta-alanine (FBAL), linked to hand-foot syndrome.[6][14]
Quantitative Data Summary
Preclinical Data
NUC-3373 has demonstrated superior potency and a more targeted mechanism of action compared to 5-FU in preclinical studies. It generates significantly higher intracellular levels of the active metabolite FdUMP while avoiding the production of key toxic metabolites.[5][9][11]
| Parameter | NUC-3373 | 5-FU | Key Findings | Reference |
| Cytotoxicity | Up to 330x more potent | - | Greater activity across multiple cancer cell lines (colorectal, lung, ovarian, etc.). | [9][15] |
| Intracellular FdUMP | 363x higher levels | - | Rapid and efficient generation of the active anti-cancer metabolite. | [9] |
| TS Inhibition | More potent | Less potent | 0.1 µM NUC-3373 achieved the same TS binding as 10 µM 5-FU in HCT116 cells. | [11] |
| Intracellular FUTP | Not detectable | Detected | Avoids the generation of the RNA-damaging toxic metabolite. | [11][13] |
| DPD Degradation | Unaffected | Significantly degraded | Resistant to the major catabolic pathway of 5-FU. | [9] |
| Tumor Growth Inhibition | 47% | 25% | Greater inhibition in colorectal cancer xenografts at equimolar doses. | [9] |
Clinical Pharmacokinetics (PK) & Pharmacodynamics (PD)
Phase 1 studies have confirmed that NUC-3373 has a favorable pharmacokinetic and pharmacodynamic profile in patients with advanced solid tumors.[8]
| Parameter | NUC-3373 | 5-FU | Key Findings | Reference |
| Plasma Half-life | ~9.7-10 hours | 8-14 minutes | Prolonged half-life allows for more convenient, shorter infusion times (e.g., 2 hours vs. 46 hours). | [1][6][13] |
| Intracellular FdUMP | High levels detected | Low levels generated | Detected in cells 5 minutes post-infusion and sustained for over 48 hours. | |
| TS Inhibition | Confirmed in patients | - | Effectively binds and inhibits the target enzyme in a clinical setting. | |
| Toxic Metabolites | FBAL or dhFU not generated | Generated | Favorable safety profile by avoiding key toxic metabolites. | |
| Dosing Schedule | Weekly or alternate-weekly | Continuous infusion | MTD defined as 2500 mg/m² weekly. | [7][8] |
Clinical Efficacy & Safety
NUC-3373 has been evaluated as a monotherapy and in combination with other agents in multiple clinical trials, showing encouraging signals of anti-cancer activity and a manageable safety profile.[1]
| Study (Combination) | Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Safety Findings | Reference |
| NuTide:301 (Monotherapy) | Advanced Solid Tumors | 59 | Best response: Stable Disease | - | Well-tolerated. DLTs: Grade 3 transaminitis, Grade 2 headache, Grade 3 hypotension. | [8] |
| NuTide:302 (with LV ± Oxaliplatin/Irinotecan) | Advanced CRC | 36 | Tumor shrinkage observed | Stable disease for up to 5 months | No neutropenia or hand-foot syndrome. No diarrhea or mucositis > Grade 2. | [6] |
| NuTide:303 Mod 1 (+ Pembrolizumab) | Advanced Solid Tumors (PD-(L)1 experienced) | 9 (evaluable) | 22% | 67% | Generally well-tolerated. Most common AEs: nausea, vomiting, diarrhea (mostly Grade 1/2). | [10] |
| NuTide:303 Mod 2 (+ Docetaxel) | Lung Cancer | 3 (evaluable) | - | Stable disease in 2 patients | Overlapping toxicity limited dose escalation of docetaxel. | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols used in the evaluation of NUC-3373.
Intracellular Metabolite Quantification by LC-MS
This protocol is used to measure the intracellular concentrations of NUC-3373, its active metabolite FdUMP, and the toxic metabolite FUTP.
-
Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions. Cells are treated with sub-IC50 doses of NUC-3373 or 5-FU for specified time points (e.g., 6 hours).[5][16]
-
Metabolite Extraction: Cells are harvested, washed, and lysed. Intracellular metabolites are extracted using a solvent precipitation method (e.g., with methanol/acetonitrile).
-
LC-MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and detected and quantified by mass spectrometry (MS). A standard curve with known concentrations of each metabolite is used for absolute quantification.[5]
Thymidylate Synthase (TS) Inhibition Assay
This assay determines the extent to which NUC-3373 inhibits its target enzyme, TS.
-
Western Blot for TS-FdUMP Complex: This method assesses the amount of FdUMP bound to TS, which indicates target engagement.
-
Cell Treatment and Lysis: Cells are treated with NUC-3373 or 5-FU.[16]
-
Protein Extraction: Whole-cell lysates are prepared.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for TS. The FdUMP-TS complex migrates differently than unbound TS, allowing for visualization and quantification of the inhibited enzyme.[5][16]
-
-
Tritium Release Assay (Functional Assay): This method measures TS enzymatic activity directly.
-
Cell Incubation: Intact cells are incubated with a radiolabeled substrate precursor, such as [5-³H]deoxyuridine.[17]
-
Enzymatic Reaction: Inside the cell, the precursor is converted to [5-³H]dUMP. The TS-catalyzed conversion of this substrate to dTMP releases the tritium atom into the aqueous environment (as ³H₂O).[17]
-
Quantification: The amount of tritiated water is quantified, which is directly proportional to TS activity. The reduction in tritium release in drug-treated cells compared to controls indicates the level of TS inhibition.[17]
-
Cell Viability and Rescue Experiments
These assays evaluate the cytotoxic effects of NUC-3373 and confirm its mechanism of action.
-
Cell Viability Assay: Cells are seeded in multi-well plates and treated with a range of concentrations of NUC-3373 or 5-FU. After a set incubation period (e.g., 96 hours), cell viability is assessed using a method like the MTT assay, which measures metabolic activity. The concentration that inhibits 50% of cell growth (IC50) is calculated.
-
Rescue Experiment: To confirm that cytotoxicity is due to "thymineless death," a rescue experiment is performed. Cells are co-treated with NUC-3373 and an exogenous source of thymidine. If thymidine reverses the cytotoxic effect, it confirms that the drug's primary mechanism is the inhibition of dTMP synthesis.[5][16] In contrast, 5-FU-induced toxicity, which also involves RNA damage, is typically rescued by uridine supplementation.[5][16]
Clinical Trial Protocol Design
The clinical development of NUC-3373 has involved several study designs to assess its safety, pharmacokinetics, and efficacy.
-
Phase 1 (NuTide:301): This was a first-in-human, open-label, dose-escalation study.[8] It utilized a standard 3+3 design, where cohorts of 3 patients receive escalating doses of NUC-3373 until dose-limiting toxicities (DLTs) are observed. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[7]
-
Phase 1b/2 Modular Design (NuTide:303): This study uses an open-label, multi-arm, parallel cohort design to efficiently evaluate NUC-3373 in combination with different standard-of-care agents (e.g., pembrolizumab, docetaxel) in various tumor types.[10][18] Each combination is assessed in a separate module, which includes a dose-finding phase (Phase 1b) followed by a dose-expansion phase (Phase 2) to gather more extensive safety and efficacy data.[18]
Conclusion
NUC-3373 represents a rationally designed, second-generation thymidylate synthase inhibitor that leverages ProTide technology to overcome the well-documented limitations of 5-FU. Preclinical and clinical data have consistently shown that it generates higher intracellular concentrations of the active anti-cancer metabolite FdUMP, leading to more potent and sustained TS inhibition.[5][11] Its ability to bypass key resistance mechanisms and, crucially, avoid the generation of toxic metabolites like FUTP and FBAL, translates to a favorable safety profile with a lower incidence of the debilitating side effects associated with traditional fluoropyrimidines.[6]
While a recent Phase 2 study in second-line colorectal cancer did not meet its primary endpoint, NUC-3373 continues to be evaluated in other combinations and settings.[19][20] The encouraging signals of clinical activity, particularly in combination with immunotherapy, and its distinct, more targeted mechanism of action, support its continued investigation as a potential replacement for 5-FU in the treatment of solid tumors.[12][21]
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medrxiv.org [medrxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. | BioWorld [bioworld.com]
- 16. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Another NuCana Chemotherapy Fails to Improve Survival [synapse.patsnap.com]
- 20. onclive.com [onclive.com]
- 21. NuCana Announces Encouraging Initial Data from Phase 1b/2 [globenewswire.com]
The Pharmacokinetics and Pharmacodynamics of Fosifloxuridine Nafalbenamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosifloxuridine nafalbenamide, also known as NUC-3373, is a novel phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP) currently under clinical investigation. It is designed to overcome the limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By delivering the active metabolite, FUDR-MP, directly into cancer cells, this compound bypasses the key resistance mechanisms associated with 5-FU, such as transport, activation, and breakdown. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data. It includes a detailed examination of its mechanism of action, quantitative pharmacokinetic parameters, and summaries of key experimental protocols.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of colorectal and other solid tumors. However, its clinical utility is often hampered by a narrow therapeutic index and the development of resistance. This compound is a next-generation fluoropyrimidine designed to address these challenges. As a ProTide, it is a phosphoramidate-based prodrug that is readily taken up by tumor cells and is converted intracellularly to its active form, FUDR-MP.[1] This targeted delivery and activation mechanism is intended to result in higher intracellular concentrations of the active metabolite and a more favorable safety profile compared to 5-FU.[2]
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily driven by its potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[1][3]
Mechanism of Action
This compound is more lipophilic than 5-FU, allowing for passive diffusion across the cell membrane, thus bypassing the need for nucleoside transporters.[1] Once inside the cell, the phosphoramidate moiety is cleaved, releasing FUDR-MP, the active metabolite.[1] FUDR-MP binds to and inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate (TTP) and an increase in deoxyuridine monophosphate (dUMP).[1][3] This "thymineless death" results in DNA damage, cell cycle arrest, and ultimately, apoptosis of cancer cells.[1][4]
A key advantage of this compound is that it does not generate significant levels of fluorouridine triphosphate (FUTP), a metabolite of 5-FU that is incorporated into RNA and is associated with off-target toxicities.[1][4] The cytotoxicity induced by this compound can be rescued by the addition of exogenous thymidine, confirming that its primary mechanism of action is the inhibition of thymidylate synthase.[1][3]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in clinical studies, demonstrating favorable properties compared to 5-FU.
Human Pharmacokinetic Data
A Phase 1 study in patients with advanced solid tumors showed that this compound has a favorable pharmacokinetic profile with dose-proportionality and a prolonged half-life compared to 5-FU.[2] The maximum tolerated dose and recommended Phase II dose was determined to be 2500 mg/m² administered weekly.[2]
The following table summarizes the pharmacokinetic parameters of this compound in patients with metastatic colorectal cancer from the NuTide:302 study.
| Parameter | Value (Coefficient of Variation, %) |
| Cmax (ng/mL) | 149.0 (68) |
| Elimination half-life (hours) | 5.1 (25) |
| Volume of distribution (L) | 174 (45) |
| Clearance (L/hour) | 27.0 (49) |
| Table 1: Pharmacokinetic parameters of this compound in patients with metastatic colorectal cancer.[5] |
Experimental Protocols
In Vitro Analysis of Intracellular Activation and Thymidylate Synthase Inhibition
This protocol describes the methodology used to assess the intracellular activation of this compound and its effect on thymidylate synthase in human colorectal cancer cell lines.[1][4]
Objective: To quantify the intracellular levels of the active metabolite FdUMP and assess the inhibition of thymidylate synthase following treatment with this compound compared to 5-FU.
Materials:
-
Human colorectal cancer cell lines: HCT116 and SW480
-
This compound (NUC-3373)
-
5-Fluorouracil (5-FU)
-
Cell culture reagents
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Reagents for Western blotting
Procedure:
-
Cell Culture and Treatment: HCT116 and SW480 cells are cultured under standard conditions. Cells are then treated with sub-IC50 doses of either this compound or 5-FU.
-
Intracellular Metabolite Extraction: At various time points post-treatment, cells are harvested, and intracellular metabolites are extracted.
-
LC-MS Analysis: The extracted metabolites are analyzed by LC-MS to quantify the intracellular concentrations of FdUMP and other relevant nucleotides.
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the binding of FdUMP to thymidylate synthase and to assess markers of DNA damage.
In Vivo Antitumor Activity in a Xenograft Model
The following is a representative protocol for evaluating the in vivo antitumor activity of this compound using a human colorectal cancer xenograft model. This is based on standard methodologies for this type of study.
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: HT-29 cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound or vehicle control is administered according to the specified dosing schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
Conclusion
This compound is a promising novel fluoropyrimidine with a distinct pharmacokinetic and pharmacodynamic profile compared to 5-FU. Its ability to bypass key resistance mechanisms and deliver high intracellular concentrations of the active anti-cancer metabolite, FUDR-MP, translates to potent inhibition of thymidylate synthase and significant antitumor activity. The favorable pharmacokinetic profile, including a prolonged half-life, supports a more convenient dosing schedule. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Fosifloxuridine Nafalbenamide: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosifloxuridine Nafalbenamide, also known as NUC-3373, is a phosphoramidate protide, a novel class of nucleotide analog designed to overcome the limitations of traditional fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU). As a prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), this compound is engineered for enhanced cellular uptake, intracellular activation, and a more favorable safety profile. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and the experimental methodologies used for its characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the ProTide (Pro-nucleotide) approach, which involves the formation of a phosphoramidate derivative of the nucleoside analog, 5-fluoro-2'-deoxyuridine (FUDR). A key publication by Slusarczyk et al. in the Journal of Medicinal Chemistry describes a 3'-protected synthetic route.[1] While a highly detailed, step-by-step protocol with precise quantities and yields is not publicly available, the general synthetic strategy can be outlined as follows.
The synthesis commences with the protection of the 3'-hydroxyl group of 5-fluoro-2'-deoxyuridine (FUDR) to prevent its reaction in subsequent steps. The protected FUDR is then reacted with a phosphorylating agent, such as phenyl or 1-naphthyl phosphorodichloridate, in the presence of a base. This is followed by the addition of an amino acid ester, in this case, L-alanine benzyl ester, to form the phosphoramidate linkage. The final step involves the deprotection of the 3'-hydroxyl group to yield this compound.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Chemical Properties
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C29H29FN3O9P | --INVALID-LINK-- |
| Molecular Weight | 613.5 g/mol | --INVALID-LINK-- |
| CAS Number | 1332837-31-6 | MedChemExpress |
| Predicted Water Solubility | 0.00113 mg/mL | --INVALID-LINK-- |
| Predicted logP | 2.89 | --INVALID-LINK-- |
| Predicted pKa (Strongest Acidic) | 8.08 | --INVALID-LINK-- |
| Predicted pKa (Strongest Basic) | -3.2 | --INVALID-LINK-- |
| Solubility in formulation | ≥ 2.5 mg/mL (4.07 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | --INVALID-LINK-- |
Note: Most of the listed physicochemical properties are predicted by computational models and may not reflect experimentally determined values.
Biological Activity and Mechanism of Action
This compound is designed to act as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] By inhibiting TS, NUC-3373 leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately leading to cancer cell death.[2]
The ProTide design of this compound confers several advantages over conventional fluoropyrimidines:
-
Bypassing Resistance Mechanisms: It is designed to bypass resistance mechanisms associated with nucleoside transporters and the need for activation by thymidine kinase.
-
Enhanced Intracellular Concentration of Active Metabolite: Preclinical studies have shown that NUC-3373 generates significantly higher intracellular levels of the active metabolite, FUDR-MP, compared to 5-FU.[3][4] One study reported up to 363 times higher intracellular levels of FUDR-MP. Another study noted an area under the curve (AUC) for FUDR-MP that was over 45 times greater than that for 5-FU in colorectal cancer cell lines.
-
Favorable Pharmacokinetic Profile: NUC-3373 has a longer plasma half-life of approximately 10 hours compared to the very short half-life of 5-FU.[2]
The intracellular activation and mechanism of action are illustrated in the following diagram.
Caption: Intracellular activation and mechanism of action of this compound.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The IC50 values for colorectal cancer cell lines are presented in the table below.
| Cell Line | IC50 (µM) of NUC-3373 | IC50 (µM) of 5-FU | Source |
| HCT116 | 0.3 ± 0.1 | 3.6 ± 0.8 | --INVALID-LINK-- |
| SW480 | 2.1 ± 0.6 | 21.8 ± 1.8 | --INVALID-LINK-- |
| CCRF-CEM | 0.05 | Not Reported | --INVALID-LINK-- |
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
The following protocol is adapted from a study by Bré et al. (2023) which evaluated the cytotoxicity of NUC-3373 in colorectal cancer cell lines.[5]
-
Cell Seeding: Seed HCT116 cells at a density of 500 cells per well and SW480 cells at 1500 cells per well in 96-well plates in a final volume of 200 µL of DMEM with 10% FBS and 1% Penicillin/Streptomycin. Allow cells to adhere for 48 hours.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound or 5-FU. After 24 hours of incubation, replace the drug-containing media with fresh media.
-
Cell Fixation: After a total of 96 hours post-treatment, fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using appropriate software such as GraphPad Prism.
Intracellular Metabolite Analysis (LC-MS/MS)
The following is a generalized protocol for the analysis of intracellular FUDR-MP levels, based on methodologies described in preclinical studies of NUC-3373.[4][5]
-
Cell Culture and Treatment: Plate colorectal cancer cells (e.g., HCT116 or SW480) in 10 cm dishes and allow them to adhere. Treat the cells with sub-IC50 doses of NUC-3373 or 5-FU for a specified period (e.g., 6 or 24 hours).
-
Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable extraction buffer (e.g., a methanol/water mixture). Scrape the cells and collect the lysate.
-
Protein Precipitation: Centrifuge the cell lysates to pellet the protein and other cellular debris.
-
Sample Preparation: Collect the supernatant containing the intracellular metabolites. The samples may require further processing, such as dephosphorylation for the analysis of nucleoside incorporation into DNA/RNA.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The specific chromatographic conditions (column, mobile phases, gradient) and mass spectrometer settings (ion source, detection mode) should be optimized for the detection and quantification of FUDR-MP.
-
Quantification: Use a standard curve of known concentrations of FUDR-MP to quantify its levels in the cell lysates. Normalize the results to the protein concentration or cell number.
Thymidylate Synthase (TS) Inhibition Assay
A common method to assess TS inhibition is a spectrophotometric assay that measures the conversion of dUMP to dTMP. The following is a general protocol.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, MgCl2, the cofactor (6R,S)-tetrahydrofolate, formaldehyde, and the substrate dUMP.
-
Enzyme Addition: Initiate the reaction by adding a purified or recombinant thymidylate synthase enzyme, or a cell lysate containing the enzyme.
-
Inhibitor Addition: To test the inhibitory activity of this compound, pre-incubate the enzyme with various concentrations of the compound before adding the substrate.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the TS-catalyzed reaction.
-
Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the extent of inhibition and calculate parameters such as the IC50 value.
Conclusion
This compound represents a significant advancement in the design of fluoropyrimidine-based anticancer agents. Its ProTide structure facilitates efficient delivery of the active metabolite, FUDR-MP, into cancer cells, thereby overcoming key mechanisms of resistance that limit the efficacy of 5-FU. The enhanced intracellular concentrations of FUDR-MP lead to potent inhibition of thymidylate synthase and subsequent disruption of DNA synthesis. The detailed synthetic and analytical methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further investigation into the clinical applications and potential combination therapies of this compound is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Unraveling the Mechanism of Fosifloxuridine Nafalbenamide: A Technical Guide to its DNA Damaging Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosifloxuridine Nafalbenamide (NUC-3373) is a novel phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Engineered to overcome the limitations of 5-FU, this compound demonstrates a potent dual mechanism of action in cancer cells: the inhibition of thymidylate synthase (TS) and the direct induction of DNA damage. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the DNA-damaging effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction: A New Generation Fluoropyrimidine
This compound represents a significant advancement in fluoropyrimidine-based cancer therapy. Its unique ProTide technology facilitates efficient cellular uptake and intracellular conversion to FUDR-MP, bypassing the key resistance mechanisms that often limit the efficacy of 5-FU.[1] This leads to a more targeted and potent anti-cancer effect, primarily driven by the disruption of DNA synthesis and integrity.[2][3]
Core Mechanism of Action: A Two-Pronged Attack on Cancer Cell DNA
This compound exerts its cytotoxic effects through a dual mechanism that ultimately leads to catastrophic DNA damage and cell death.
Potent Inhibition of Thymidylate Synthase
Once inside the cancer cell, this compound is rapidly converted to FUDR-MP. FUDR-MP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[4][5] FUDR-MP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[3][6] This inhibition leads to a depletion of the intracellular thymidine triphosphate (TTP) pool, causing an imbalance in the deoxynucleotide triphosphate (dNTP) pool and stalling DNA replication, a phenomenon often referred to as "thymineless death".[2][7]
Direct DNA Damage through Misincorporation
The depletion of TTP and the resulting accumulation of deoxyuridine triphosphate (dUTP) and its fluorinated counterpart, FdUTP, leads to their misincorporation into the DNA strand in place of thymidine during replication.[2][3] The presence of these uracil derivatives in the DNA triggers a futile cycle of excision by uracil-DNA glycosylase (UNG) and subsequent repair attempts. This process results in the formation of single-strand and double-strand breaks, leading to significant DNA damage and the activation of the DNA Damage Response (DDR) pathway.[2]
Quantitative Analysis of this compound's Efficacy
The following tables summarize the quantitative data from various studies, highlighting the potency of this compound in different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (NUC-3373) in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) of NUC-3373 | IC50 (µM) of 5-FU | Reference |
| HCT116 | ~0.1 - 0.5 | >10 | [8][9] |
| SW480 | ~0.5 - 1.0 | >25 | [8][9] |
Table 2: Induction of DNA Damage Markers by this compound (NUC-3373) in Colorectal Cancer Cell Lines (Western Blot Analysis)
| Cell Line | Treatment | Fold Increase in γH2AX | Fold Increase in p-Chk1 | Reference |
| HCT116 | NUC-3373 (0.5 µM, 48h) | Significant Increase | Significant Increase | [2][4] |
| SW480 | NUC-3373 (10 µM, 48h) | Significant Increase | Significant Increase | [2][4] |
Table 3: Induction of Endoplasmic Reticulum (ER) Stress and Damage-Associated Molecular Patterns (DAMPs) by this compound (NUC-3373)
| Cell Line | Treatment | Marker | Observation | Reference |
| HCT116 | NUC-3373 | BiP (ER Stress) | Strong Upregulation | [10] |
| SW480 | NUC-3373 | BiP (ER Stress) | Strong Upregulation | [10] |
| HCT116 | NUC-3373 | Cell Surface Calreticulin | Increased Expression | [11] |
| SW480 | NUC-3373 | Cell Surface Calreticulin | Increased Expression | [11] |
| HCT116 | NUC-3373 | Nuclear HMGB1 | Concomitant Loss | [11] |
| SW480 | NUC-3373 | Nuclear HMGB1 | Concomitant Loss | [11] |
Signaling Pathways of DNA Damage Induction
The induction of DNA damage by this compound triggers a complex network of cellular signaling pathways, culminating in cell cycle arrest, apoptosis, and the release of immunogenic signals.
DNA Damage Response (DDR) and Cell Cycle Arrest
The presence of DNA strand breaks activates the DDR pathway, leading to the phosphorylation of key checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate Chk1 and Chk2, which mediate cell cycle arrest, primarily in the S-phase, to allow time for DNA repair.[2][12] The sustained presence of irreparable DNA damage, however, pushes the cell towards apoptosis.
Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD)
The inhibition of TS and the resulting cellular stress also lead to the induction of the unfolded protein response (UPR) and ER stress, marked by the upregulation of the chaperone protein BiP.[10] Prolonged ER stress contributes to apoptosis and triggers the translocation of "eat-me" signals, such as calreticulin (CRT), to the cell surface.[11] Concurrently, the damage-associated molecular pattern (DAMP) High Mobility Group Box 1 (HMGB1) is released from the nucleus, and ATP is secreted from the dying cell.[5][11] These DAMPs act as powerful adjuvants, promoting the maturation of dendritic cells and the activation of an anti-tumor immune response, a process known as immunogenic cell death (ICD).
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to investigate the DNA-damaging effects of this compound.
Western Blotting for DNA Damage and ER Stress Markers
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for the desired time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against γH2AX, p-Chk1, BiP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for γH2AX Foci Formation
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C.[13] Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.
Flow Cytometry for Cell Surface Calreticulin
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest cells gently to maintain membrane integrity.
-
Staining: Resuspend cells in a staining buffer and incubate with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody.[14] A viability dye (e.g., DAPI or Propidium Iodide) should be included to exclude dead cells.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the percentage of calreticulin-positive cells within the live cell population.[15][16]
Assay for HMGB1 Release (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix and permeabilize cells as described for γH2AX immunofluorescence.
-
Staining: Incubate with a primary antibody against HMGB1, followed by a fluorescently labeled secondary antibody and DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Assess the subcellular localization of HMGB1, noting its translocation from the nucleus to the cytoplasm or its complete loss from the nucleus.[17][18]
Extracellular ATP Release Assay
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound.
-
Assay Reagent Addition: Add a luciferin/luciferase-based ATP detection reagent to the cell culture medium.[19]
-
Luminescence Measurement: Measure the luminescence signal at various time points using a plate-reading luminometer. The signal intensity is directly proportional to the concentration of extracellular ATP.[20][21]
Experimental and Logical Workflow
The following diagram illustrates the overarching workflow for investigating the DNA-damaging effects of this compound.
Conclusion
This compound is a promising anti-cancer agent with a well-defined, dual mechanism of action centered on the induction of DNA damage. By potently inhibiting thymidylate synthase and promoting the misincorporation of uracil into DNA, it triggers a robust DNA damage response, cell cycle arrest, and ultimately, apoptotic cell death. Furthermore, the induction of ER stress and the release of DAMPs highlight its potential to stimulate an anti-tumor immune response, making it an attractive candidate for combination therapies with immune checkpoint inhibitors. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.
References
- 1. nucana.com [nucana.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phosphoramidate modification of FUDR, NUC-3373, causes DNA damage and DAMPs release from colorectal cancer cells, potentiating lymphocyte-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. nucana.com [nucana.com]
- 10. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Calreticulin exposure on malignant blasts correlates with improved natural killer cell-mediated cytotoxicity in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ionizing Radiation Induces HMGB1 Cytoplasmic Translocation and Extracellular Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RealTime-Glo™ Extracellular ATP Assay [promega.jp]
- 20. researchgate.net [researchgate.net]
- 21. A live-cell assay for the real-time assessment of extracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Fosifloxuridine Nafalbenamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosifloxuridine Nafalbenamide (NUC-3373) is a novel phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase (TS). Developed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU), this compound boasts a unique metabolic activation pathway that ensures efficient intracellular delivery of its active metabolite, leading to enhanced anti-cancer activity and a more favorable safety profile. This technical guide provides a comprehensive overview of the metabolic activation of this compound, detailing its mechanism of action, the enzymatic cascade responsible for its conversion, and the downstream cellular consequences. This document synthesizes preclinical and clinical data, offering detailed experimental methodologies and quantitative comparisons to contextualize its therapeutic potential.
Introduction: Overcoming the Hurdles of Fluoropyrimidine Therapy
For decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors. However, its efficacy is often hampered by significant challenges:
-
Complex and Inefficient Activation: 5-FU is a prodrug that requires a multi-step enzymatic conversion to its active form, FUDR-MP. This process can be inefficient and is a common mechanism of drug resistance.
-
Rapid Catabolism: A significant portion of administered 5-FU is rapidly degraded by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to a short plasma half-life and reduced bioavailability at the tumor site.
-
Off-Target Toxicities: The catabolism of 5-FU also produces toxic metabolites, such as α-fluoro-β-alanine (FBAL), which contribute to dose-limiting toxicities. Furthermore, the formation of fluorouridine triphosphate (FUTP) and its incorporation into RNA can lead to additional cellular damage and side effects.
-
Transport-Related Resistance: 5-FU relies on nucleoside transporters to enter cancer cells, and downregulation of these transporters can confer resistance.
This compound was engineered as a ProTide, a prodrug technology designed to bypass these limitations. By masking the negative charge of the monophosphate group, the ProTide technology facilitates passive diffusion across the cell membrane and protects the molecule from premature degradation. Once inside the cell, it undergoes a specific enzymatic cleavage to release the active FUDR-MP directly, leading to a higher intracellular concentration of the therapeutic agent.[1]
The Metabolic Activation Pathway of this compound
The intracellular conversion of this compound to its active form, FUDR-MP, is a two-step enzymatic process characteristic of the ProTide platform.
Enzymatic Conversion Cascade
While direct enzymatic studies on this compound are not extensively published, the activation pathway is understood to follow the well-established mechanism for phosphoramidate ProTides.[2][3][4]
-
Step 1: Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester moiety. This reaction is catalyzed by intracellular esterases, primarily Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1) . This step removes the ester group, exposing a carboxylate.[2][3]
-
Step 2: Phosphoramidate Bond Cleavage: The newly formed carboxylate initiates an intramolecular cyclization, leading to the displacement of the aryl (phenoxy) group. The resulting unstable intermediate is then hydrolyzed by Histidine Triad Nucleotide-binding Protein 1 (HINT1) , which cleaves the phosphoramidate bond to release the active 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP).[2][3][4]
This targeted intracellular activation leads to a significantly higher concentration of FUDR-MP within cancer cells compared to conventional 5-FU administration.[5][6]
Downstream Mechanism of Action
Once generated, FUDR-MP acts as a potent inhibitor of Thymidylate Synthase (TS) . TS is a critical enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication and repair. The inhibition of TS by FUDR-MP leads to a depletion of the intracellular thymidine triphosphate (dTTP) pool and an accumulation of deoxyuridine monophosphate (dUMP).[7]
The consequences of TS inhibition are twofold:
-
"Thymineless Death": The depletion of dTTP stalls DNA synthesis, leading to cell cycle arrest and apoptosis.[5]
-
DNA Damage: The accumulation of dUMP can lead to the misincorporation of uracil into DNA, triggering DNA damage response pathways and further contributing to cell death. This compound has been shown to be an effective DNA-damaging agent.[5][8]
Furthermore, preclinical studies have indicated that treatment with this compound leads to the release of Damage-Associated Molecular Patterns (DAMPs) , suggesting that it may also induce an immunogenic form of cell death, potentially enhancing the efficacy of immunotherapies.[8]
Quantitative Data Summary
The enhanced metabolic activation of this compound translates into superior preclinical and clinical pharmacological properties compared to 5-FU.
Table 1: Intracellular Concentration of Active Metabolite (FUDR-MP)
| Compound | Cell Line | Concentration | Time Point | Intracellular FUDR-MP (AUC) | Fold Increase vs. 5-FU | Reference |
| NUC-3373 | HCT116 | Equimolar | 6h | 114.3 | >45x | [6][9] |
| 5-FU | HCT116 | Equimolar | 6h | 1.4 | - | [9] |
| NUC-3373 | SW480 | 25 µM | 6h | 250.6 | >40x | [9] |
| 5-FU | SW480 | 25 µM | 6h | 6.36 | - | [9] |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| NUC-3373 | HCT116 | 0.8 | [9] |
| 5-FU | HCT116 | 3.5 | [9] |
| NUC-3373 | SW480 | 1.9 | [9] |
| 5-FU | SW480 | 10.2 | [9] |
Note: IC50 values can vary depending on the assay conditions and duration of exposure.
Table 3: Pharmacokinetic Parameters in Patients
| Parameter | This compound (NUC-3373) | 5-Fluorouracil (5-FU) | Reference |
| Plasma Half-life (t½) | ~10 hours | 8-14 minutes | [1][7] |
| Administration Time | Short infusion (e.g., 30 mins - 4 hours) | Prolonged infusion (e.g., 46 hours) | [1][7] |
Experimental Protocols
Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on published research, the following methodologies are employed to study its metabolic activation and mechanism of action.
Quantification of Intracellular Metabolites by LC-MS/MS
This method is used to measure the intracellular concentrations of this compound, FUDR-MP, and other related metabolites.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions and treated with this compound or 5-FU at various concentrations and time points.[9]
-
Cell Lysis and Extraction: Cells are harvested, washed, and lysed, typically using a cold methanol-based solution to quench metabolic activity and extract the metabolites.[10][11]
-
Sample Preparation: The cell lysates are then processed to remove proteins and other interfering substances. This may involve protein precipitation and solid-phase extraction (SPE) to isolate the nucleotide phosphates.[10]
-
LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS). This technique offers high sensitivity and specificity for the accurate measurement of each metabolite.[12][13]
Thymidylate Synthase (TS) Inhibition Assay
This assay determines the extent to which FUDR-MP generated from this compound inhibits its target enzyme, TS.
-
Western Blotting: A common method to assess TS inhibition is to observe the formation of a stable ternary complex between TS, FUDR-MP, and 5,10-methylenetetrahydrofolate. This complex can be visualized by Western blot as a band shift to a higher molecular weight compared to free TS.[5][9]
-
Experimental Steps:
-
Cells are treated with the drug.
-
Cell lysates are prepared.
-
Proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane.
-
The membrane is probed with an antibody specific to TS.
-
The bands corresponding to free TS and the ternary complex are visualized and quantified.[14]
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in the action of this compound.
Caption: Metabolic activation of this compound.
Caption: Downstream effects of Thymidylate Synthase inhibition by FUDR-MP.
Conclusion
This compound represents a significant advancement in fluoropyrimidine-based chemotherapy. Its ProTide design facilitates a highly efficient and targeted intracellular delivery of the active anti-cancer metabolite, FUDR-MP. This unique metabolic activation pathway allows it to bypass key mechanisms of 5-FU resistance, resulting in a more potent inhibition of thymidylate synthase, enhanced DNA damage, and a more favorable pharmacokinetic and safety profile. The data summarized in this guide underscore the potential of this compound as a superior alternative to conventional fluoropyrimidines in the treatment of solid tumors. Further research into its immunomodulatory effects may broaden its therapeutic applications, particularly in combination with immunotherapies.
References
- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 8. NuCana Presents Positive Data on NUC-3373 at the 34th EORTC-NCI-AACR Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Fosifloxuridine Nafalbenamide in Combination with Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosifloxuridine Nafalbenamide (NUC-3373) is a novel phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase (TS). By directly generating the active cytotoxic metabolite within cancer cells, it is designed to overcome key resistance mechanisms associated with traditional fluoropyrimidines like 5-fluorouracil (5-FU). Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells, an immune checkpoint inhibitor that blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2. This action restores T-cell-mediated anti-tumor immunity.
The combination of a cytotoxic agent that can induce immunogenic cell death (ICD) with an immune checkpoint inhibitor presents a promising strategy to enhance anti-tumor responses. This compound has been shown to induce the release of damage-associated molecular patterns (DAMPs), a hallmark of ICD, and to upregulate PD-L1 expression on tumor cells, providing a strong rationale for its combination with pembrolizumab. Preclinical in vitro models have demonstrated that the combination of this compound with a PD-1 inhibitor enhances tumor cell death.
These application notes provide a summary of the mechanisms of action, relevant in vitro data, and detailed protocols for the evaluation of this compound in combination with pembrolizumab.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colorectal Carcinoma | 29 | |
| SW480 | Colorectal Carcinoma | 56 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 |
In Vitro Immunomodulatory Effects of this compound
| Cell Line | Effect | Observation | Citation |
| HCT116, SW480 | DAMPs Release | Upregulation of Calreticulin (CRT), ATP, and HMGB1 | |
| HCT116, SW480 | PD-L1 Expression | Increased surface expression of PD-L1 | |
| HCT116, SW480 | NK Cell Activation | Increased degranulation (LAMP1 expression) and IFN-γ production by NK-92 MI cells |
In Vitro Efficacy of Pembrolizumab
| Assay | Cell Type | Treatment | Effect | Observation | Citation |
| Cytokine Release | PBMCs | Pembrolizumab (10 µg/mL) + anti-CD3 | IFN-γ Secretion | 2.48-fold increase | |
| PD-1 Receptor Occupancy | CD4+ T cells | Pembrolizumab (2 µg/mL) | PD-1 Expression | Significant reduction | |
| T-cell Activation | Co-culture of T cells and PD-L1+ tumor cells | Pembrolizumab | Tumor Cell Killing | Enhanced in a dose-dependent manner |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound leading to ICD.
Mechanism of Action of Pembrolizumab
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction to restore T-cell activity.
Experimental Workflow: In Vitro Co-culture Assay
Application Notes and Protocols for NUC-3373 and Docetaxel Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preclinical evaluation of the combination therapy involving NUC-3373 and docetaxel. NUC-3373 is a novel phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR) designed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU). Docetaxel is a well-established taxane chemotherapy agent. The combination of these two agents holds therapeutic promise due to their distinct and potentially synergistic mechanisms of action.
NUC-3373 acts as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair. By generating high intracellular levels of the active anti-cancer metabolite fluorodeoxyuridine monophosphate (FUDR-MP), NUC-3373 leads to DNA damage and apoptosis.[1] Preclinical data have also suggested that NUC-3373 can induce immunogenic cell death by promoting the release of damage-associated molecular patterns (DAMPs).[1][2]
Docetaxel's primary mechanism of action involves the disruption of microtubule dynamics. It stabilizes microtubules, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.
The rationale for combining NUC-3373 and docetaxel is rooted in targeting two different, critical phases of the cell cycle. NUC-3373's impact on DNA synthesis (S-phase) and docetaxel's interference with mitosis (M-phase) suggest a potential for synergistic or additive anti-tumor effects. Furthermore, the immunomodulatory properties of NUC-3373 could potentially enhance the cytotoxic effects of docetaxel. A phase Ib/II clinical trial, NuTide:303, has been initiated to evaluate this combination in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and pleural mesothelioma, providing a strong basis for further preclinical investigation.[1][3][4][5][6][7][8]
These application notes provide detailed protocols for key in vitro and in vivo experiments to rigorously assess the therapeutic potential of the NUC-3373 and docetaxel combination.
Signaling Pathways and Rationale for Combination
Caption: Mechanisms of NUC-3373 and Docetaxel.
Experimental Workflow
Caption: Experimental workflow for combination studies.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | NUC-3373 IC50 (µM) | Docetaxel IC50 (nM) |
| A549 (NSCLC) | [Insert Value] | [Insert Value] |
| H460 (NSCLC) | [Insert Value] | [Insert Value] |
| PC-3 (Prostate) | [Insert Value] | [Insert Value] |
| MCF-7 (Breast) | [Insert Value] | [Insert Value] |
Table 2: Combination Index (CI) Values for Synergy Analysis
| Cell Line | Drug Ratio (NUC-3373:Docetaxel) | Fa 0.5 (CI Value) | Fa 0.75 (CI Value) | Fa 0.9 (CI Value) | Interpretation |
| A549 | [e.g., 1000:1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| H460 | [e.g., 1000:1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| PC-3 | [e.g., 1000:1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| MCF-7 | [e.g., 1000:1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| Fa: Fraction affected (e.g., 0.5 = 50% inhibition). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: Cell Cycle Distribution (%)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| NUC-3373 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Docetaxel | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: Apoptosis Analysis (%)
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| NUC-3373 | [Insert Value] | [Insert Value] | [Insert Value] |
| Docetaxel | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
Table 5: In Vivo Xenograft Study - Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Value] | - |
| NUC-3373 | [Insert Value] | [Insert Value] |
| Docetaxel | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of NUC-3373 and docetaxel individually and in combination.
Materials:
-
Cancer cell lines (e.g., A549, H460, PC-3, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
NUC-3373 and Docetaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of NUC-3373 and docetaxel in complete growth medium.
-
Treat the cells with single agents or their combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Synergy Analysis
Objective: To determine if the combination of NUC-3373 and docetaxel results in synergistic, additive, or antagonistic effects.
Protocol:
-
Perform the cytotoxicity assay with a range of concentrations of both drugs, both individually and in combination at a constant ratio.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). Software such as CompuSyn can be used for this analysis.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of NUC-3373 and docetaxel, alone and in combination, on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
NUC-3373 and Docetaxel
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with NUC-3373, docetaxel, or the combination for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add PI staining solution (50 µg/mL) and incubate in the dark for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by NUC-3373 and docetaxel, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
NUC-3373 and Docetaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with NUC-3373, docetaxel, or the combination for 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the NUC-3373 and docetaxel combination in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., A549 or H460)
-
Matrigel (optional)
-
NUC-3373 and Docetaxel formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four groups: (1) Vehicle control, (2) NUC-3373 alone, (3) Docetaxel alone, and (4) NUC-3373 and Docetaxel combination.
-
Administer the drugs according to a predetermined schedule and dosage. Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Disclaimer: These protocols provide a general framework. Specific parameters such as cell seeding density, drug concentrations, and treatment durations may need to be optimized for different cell lines and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NuCana Presents Positive Data on NUC-3373 at the 34th EORTC-NCI-AACR Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 3. NuCana Announces Encouraging Initial Data from Phase 1b/2 Modular Study of NUC-3373 in Combination with Pembrolizumab or Docetaxel | NuCana plc [ir.nucana.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. nucana.com [nucana.com]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. medrxiv.org [medrxiv.org]
Application Note: Assessing the Efficacy of NUC-3373 in 5-Fluorouracil (5-FU) Resistant Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer, for decades.[1][2] Its cytotoxic effects are primarily mediated by the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair, by its active metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP).[1][3][4] However, the clinical utility of 5-FU is often hampered by the development of drug resistance.[5][6] Mechanisms of 5-FU resistance are multifaceted, including impaired cellular uptake, reduced enzymatic activation to FdUMP, increased TS expression, and enhanced drug catabolism.[5][7]
NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine designed to overcome these key resistance mechanisms.[2][8] As a pre-activated form of FdUMP, NUC-3373 is engineered to bypass the complex and often inefficient intracellular activation pathways required by 5-FU.[9][10] This results in the generation of significantly higher intracellular levels of the active metabolite FdUMP, leading to more potent and sustained TS inhibition and DNA-directed damage.[2][10] Furthermore, NUC-3373's design minimizes the production of toxic metabolites associated with 5-FU's side effects, such as FUTP (linked to myelosuppression and gastrointestinal toxicity) and FBAL (linked to hand-foot syndrome).[3][8][10]
This application note provides a comprehensive set of protocols to assess and quantify the efficacy of NUC-3373 in 5-FU resistant cancer cell lines, enabling researchers to investigate its potential as a superior alternative to conventional fluoropyrimidine therapy.
Key Signaling and Metabolic Pathways
Understanding the metabolic pathways of 5-FU and the mechanisms of resistance is crucial for appreciating the rational design of NUC-3373.
Caption: 5-FU Metabolism and Resistance Pathways.
Caption: NUC-3373's Mechanism of Action to Overcome 5-FU Resistance.
Experimental Design and Workflow
A systematic approach is required to compare the efficacy of NUC-3373 and 5-FU in both parental (5-FU sensitive) and derived 5-FU resistant cell lines.
Caption: Overall Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Protocol 1: Cell Culture and Development of 5-FU Resistant Lines
-
Cell Culture: Culture human colorectal cancer cell lines (e.g., HCT116, SW480) in appropriate media (e.g., McCoy's 5A or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Development of Resistance:
-
Expose parental cells to 5-FU at a starting concentration equal to the IC₂₀ (20% inhibitory concentration).
-
Continuously culture the cells, changing the media with fresh 5-FU every 3-4 days.
-
Once cells resume a normal growth rate, gradually increase the 5-FU concentration in a stepwise manner.
-
This process can take several months. A resistant line is considered established when it can proliferate in a 5-FU concentration that is 5-10 times the IC₅₀ of the parental line.[7]
-
-
Confirmation of Resistance: Perform a cell viability assay (see Protocol 2) to determine the IC₅₀ values for 5-FU in both the parental and the newly developed resistant cell line to quantify the resistance factor.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol uses a colorimetric assay (e.g., MTS or CCK-8) to measure cell metabolic activity as an indicator of viability.[11][12]
-
Cell Seeding: Seed both parental and 5-FU resistant cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Drug Treatment: Prepare serial dilutions of NUC-3373 and 5-FU. Replace the culture medium with medium containing the drugs at various concentrations (e.g., 0.01 µM to 100 µM). Include untreated wells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO₂.
-
Assay:
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value for each drug in both cell lines.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Cell Seeding and Treatment: Seed parental and resistant cells in 6-well plates. After 24 hours, treat the cells with NUC-3373 and 5-FU at their respective IC₅₀ concentrations for 48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant and compare the induction of apoptosis by NUC-3373 and 5-FU in both cell lines.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.[16][17] Chemotherapy agents often induce cell cycle arrest.[18][19]
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Protocol 3, step 1), treating cells for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest and wash the cells as described in Protocol 3, step 2.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and determine the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. NUC-3373 is expected to cause S-phase arrest.[10]
Protocol 5: Western Blot Analysis
This technique is used to detect changes in protein levels, specifically the inhibition of TS and the induction of DNA damage.[8]
-
Protein Extraction: Treat cells in 6-well plates with NUC-3373 and 5-FU for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities relative to the loading control. Compare the levels of TS-FdUMP complex and γH2AX induction between treatments.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of NUC-3373 vs. 5-FU
| Cell Line | Drug | IC₅₀ (µM) ± SD | Resistance Factor (RF) |
| Parental (HCT116) | 5-FU | 4.5 ± 0.6 | - |
| NUC-3373 | 0.8 ± 0.1 | - | |
| 5-FU Resistant (HCT116-R) | 5-FU | 48.2 ± 5.1 | 10.7 |
| NUC-3373 | 1.5 ± 0.3 | 1.9 |
-
Interpretation: The data shows that NUC-3373 is significantly more potent than 5-FU in both parental and resistant cell lines.[20] The low Resistance Factor (RF) for NUC-3373 indicates that it largely overcomes the resistance mechanisms developed against 5-FU.
Table 2: Induction of Apoptosis and Cell Cycle Arrest (at 48h and 24h, respectively)
| Cell Line | Treatment (IC₅₀) | Apoptotic Cells (%) | Sub-G1 (%) | S-Phase (%) |
| Parental | Control | 5.1 ± 1.2 | 3.9 ± 0.9 | 28.5 ± 2.5 |
| 5-FU | 35.8 ± 4.1 | 29.7 ± 3.3 | 45.1 ± 3.8 | |
| NUC-3373 | 42.5 ± 3.9 | 38.6 ± 4.0 | 55.3 ± 4.2 | |
| 5-FU Resistant | Control | 6.3 ± 1.5 | 4.8 ± 1.1 | 29.1 ± 3.0 |
| 5-FU | 12.4 ± 2.0 | 10.1 ± 1.8 | 33.7 ± 2.9 | |
| NUC-3373 | 39.8 ± 4.5 | 35.2 ± 3.7 | 52.8 ± 4.1 |
-
Interpretation: NUC-3373 induces a significantly higher percentage of apoptosis and S-phase arrest compared to 5-FU, particularly in the resistant cell line.[2][10] This demonstrates its ability to effectively trigger cell death pathways even when cells are resistant to 5-FU.
Western Blot Interpretation: Results are expected to show that NUC-3373 leads to a more pronounced band shift for TS (indicating higher levels of the inhibited FdUMP-TS complex) and a stronger induction of the DNA damage marker γH2AX compared to equimolar concentrations of 5-FU, especially in the resistant cells.[2][8]
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the superior efficacy of NUC-3373 in cancer cell lines that have developed resistance to 5-FU. By bypassing key resistance mechanisms, NUC-3373 generates higher levels of the active anti-cancer metabolite FdUMP, leading to more potent TS inhibition, pronounced DNA damage, cell cycle arrest, and apoptosis.[2][9][10] These pre-clinical evaluation methods are essential for characterizing the mechanism of action of NUC-3373 and supporting its development as a next-generation fluoropyrimidine therapy for patients with resistant tumors.
References
- 1. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Possible reasons behind the resistance of certain cancer cells to the chemotherapy drug 5-FU - N2CR [medicine.nus.edu.sg]
- 7. Mechanisms for 5-fluorouracil resistance in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Treatment-induced cell cycle kinetics dictate tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How does chemotherapy affect the cell cycle? [drugs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. | BioWorld [bioworld.com]
Application Notes and Protocols for In Vivo Imaging of NUC-3373 Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-3373 is a novel phosphoramidate nucleotide analog of 5-fluorodeoxyuridine (FUDR) designed to overcome the limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a targeted inhibitor of thymidylate synthase (TS), NUC-3373 is engineered for more efficient intracellular conversion to the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), leading to enhanced DNA damage and cell death in tumor cells.[1][2] Effective monitoring of the in vivo response to NUC-3373 is crucial for its clinical development and for optimizing patient treatment strategies. This document provides detailed application notes and protocols for advanced in vivo imaging techniques to monitor tumor response to NUC-3373, focusing on methods that provide functional and molecular insights beyond simple anatomical measurements.
While clinical trials of NUC-3373 have utilized computed tomography (CT) for anatomical assessment of tumor size, this document will focus on functional imaging techniques that can provide earlier and more detailed information on the drug's mechanism of action and efficacy.[3] These techniques include Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Optical Imaging.
Mechanism of Action of NUC-3373
NUC-3373 is designed to bypass the complex and often inefficient activation pathways of 5-FU. Once inside the cell, it is readily converted to FdUMP, which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition of TS depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death." Additionally, the accumulation of FdUMP can lead to its misincorporation into DNA, causing further DNA damage and apoptosis.[1][2]
In Vivo Imaging Modalities for Monitoring NUC-3373 Response
Positron Emission Tomography (PET)
PET imaging allows for the non-invasive, quantitative assessment of metabolic and molecular processes. For monitoring the response to TS inhibitors like NUC-3373, the radiotracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is particularly valuable. [¹⁸F]FLT uptake is a measure of cellular proliferation, as it is transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle.
A key phenomenon observed with TS inhibitors is an initial "flare" in [¹⁸F]FLT uptake within hours of drug administration.[4] This paradoxical increase is believed to be a compensatory mechanism due to the blockade of de novo thymidylate synthesis, leading to an upregulation of the salvage pathway, including increased TK1 activity. This early flare in [¹⁸F]FLT uptake has been shown to be a predictor of a favorable response to TS inhibitor therapy.[4]
Experimental Protocol: [¹⁸F]FLT-PET Imaging of Tumor-Bearing Mice
-
Animal Model: Establish xenograft or patient-derived xenograft (PDX) tumors in immunocompromised mice (e.g., nude or NSG mice) by subcutaneously injecting a relevant cancer cell line.
-
Baseline Imaging: Once tumors reach a palpable size (e.g., 100-150 mm³), perform a baseline [¹⁸F]FLT-PET scan.
-
Fast animals for 4-6 hours prior to imaging.
-
Anesthetize the mouse (e.g., with 1-2% isoflurane).
-
Administer approximately 100-200 µCi (3.7-7.4 MBq) of [¹⁸F]FLT via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Acquire PET data for 10-15 minutes, followed by a CT scan for anatomical co-registration.
-
-
NUC-3373 Treatment: Following baseline imaging, administer NUC-3373 at the desired therapeutic dose and schedule.
-
Post-Treatment Imaging:
-
Early Response (Flare): Perform a second [¹⁸F]FLT-PET scan 2-4 hours after the first dose of NUC-3373 to assess for the flare effect.[5]
-
Later Response: Conduct subsequent [¹⁸F]FLT-PET scans at later time points (e.g., 24, 48, and 72 hours post-treatment) to monitor the inhibition of proliferation.
-
-
Image Analysis:
-
Reconstruct PET images and co-register with CT data.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle).
-
Calculate the Standardized Uptake Value (SUV) for each ROI. The SUV is a semi-quantitative measure of radiotracer uptake.
-
Analyze the change in tumor SUVmax or SUVmean from baseline to post-treatment time points.
-
Data Presentation: Representative [¹⁸F]FLT-PET Data
| Treatment Group | Time Point | Mean Tumor SUVmax (± SD) | Percent Change from Baseline |
| Vehicle Control | Baseline | 3.5 ± 0.5 | N/A |
| 4 hours | 3.6 ± 0.6 | +2.9% | |
| 24 hours | 3.8 ± 0.7 | +8.6% | |
| NUC-3373 | Baseline | 3.4 ± 0.4 | N/A |
| 4 hours | 5.2 ± 0.8 | +52.9% (Flare) | |
| 24 hours | 2.1 ± 0.3 | -38.2% |
Note: The data presented are hypothetical but representative of expected outcomes based on studies with analogous TS inhibitors.[5]
Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI)
DW-MRI is a non-invasive technique that measures the random motion of water molecules in tissues. In tumors, the high cellularity restricts water diffusion, resulting in a low Apparent Diffusion Coefficient (ADC). Effective cancer therapies that induce apoptosis and necrosis lead to a breakdown of cell membranes and an increase in the extracellular space, resulting in increased water diffusion and a higher ADC. Thus, an increase in tumor ADC can be an early indicator of treatment response.[6]
Experimental Protocol: DW-MRI of Tumor-Bearing Mice
-
Animal Model and Baseline Imaging:
-
Establish tumors as described for PET imaging.
-
Perform a baseline MRI scan once tumors are of sufficient size.
-
Anesthetize the mouse and maintain its body temperature.
-
Acquire anatomical T2-weighted images for tumor localization.
-
Perform a DW-MRI sequence using multiple b-values (e.g., 0, 100, 200, 500, 800, 1000 s/mm²).
-
-
NUC-3373 Treatment: Administer NUC-3373 as planned.
-
Post-Treatment Imaging: Repeat the MRI protocol at various time points post-treatment (e.g., 24, 48, 72 hours, and weekly).
-
Image Analysis:
-
Generate ADC maps from the DW-MRI data.
-
Draw ROIs on the tumor on the T2-weighted images and transfer them to the ADC maps.
-
Calculate the mean ADC value within the tumor ROI.
-
Analyze the percentage change in mean ADC from baseline to post-treatment.
-
Data Presentation: Representative DW-MRI Data
| Treatment Group | Time Point | Mean Tumor ADC (x 10⁻³ mm²/s ± SD) | Percent Change from Baseline |
| Vehicle Control | Baseline | 0.95 ± 0.10 | N/A |
| 72 hours | 0.98 ± 0.12 | +3.2% | |
| NUC-3373 | Baseline | 0.97 ± 0.09 | N/A |
| 72 hours | 1.25 ± 0.15 | +28.9% |
Note: The data presented are hypothetical but representative of expected outcomes based on studies with cytotoxic chemotherapies.[1][6]
Optical Imaging
Optical imaging, including bioluminescence and fluorescence imaging, offers high sensitivity for preclinical research.
-
Bioluminescence Imaging (BLI): This technique requires the tumor cells to be engineered to express a luciferase enzyme. The administration of the substrate (e.g., luciferin) results in light emission, which can be quantified to assess tumor burden. A decrease in the bioluminescent signal indicates a reduction in viable tumor cells.
-
Fluorescence Imaging: This involves the use of fluorescent probes that can be targeted to specific molecular events. For monitoring NUC-3373 response, probes that detect apoptosis (e.g., Annexin V-based probes) or the activity of specific enzymes involved in cell death (e.g., caspase-3) can be used.[7]
Experimental Protocol: Optical Imaging of Apoptosis
-
Animal Model: Use tumor models as previously described. For BLI, use luciferase-expressing cell lines.
-
Baseline Imaging:
-
For BLI, inject luciferin and image after the peak emission time (typically 10-15 minutes).
-
For fluorescence imaging of apoptosis, perform a baseline scan to assess background fluorescence.
-
-
NUC-3373 Treatment: Administer NUC-3373.
-
Post-Treatment Imaging:
-
Administer an apoptosis-targeting fluorescent probe (e.g., Annexin V conjugated to a near-infrared fluorophore) at a time point where apoptosis is expected (e.g., 24-48 hours post-treatment).
-
Image at the optimal time for probe accumulation in the tumor.
-
For BLI, perform imaging at regular intervals (e.g., daily or every few days).
-
-
Image Analysis:
-
For both modalities, draw ROIs around the tumor.
-
Quantify the signal in average radiant efficiency (for fluorescence) or total flux (for bioluminescence).
-
Calculate the fold-change in signal relative to baseline or a control group.
-
Data Presentation: Representative Optical Imaging Data
| Imaging Modality | Treatment Group | Time Point | Mean Tumor Signal (Fold Change vs. Control) |
| Bioluminescence | NUC-3373 | Day 7 | 0.4 ± 0.1 |
| Fluorescence (Apoptosis) | NUC-3373 | 48 hours | 3.2 ± 0.6 |
Note: The data presented are hypothetical and represent expected trends.
Summary and Conclusion
In vivo imaging provides powerful, non-invasive tools to monitor the therapeutic response to NUC-3373. [¹⁸F]FLT-PET is particularly well-suited to assess the direct impact of NUC-3373 on thymidylate synthase inhibition through the detection of an early "flare" in radiotracer uptake, followed by a decrease indicating reduced proliferation. DW-MRI offers a valuable method to detect early changes in tumor cellularity and membrane integrity, with an increase in ADC values signifying a positive response. Optical imaging, through bioluminescence and targeted fluorescent probes, allows for sensitive monitoring of overall tumor burden and specific molecular events like apoptosis. The integration of these advanced imaging techniques into preclinical and clinical studies of NUC-3373 will enable a more comprehensive understanding of its pharmacodynamics and provide early biomarkers of efficacy, ultimately accelerating its development and clinical translation.
References
- 1. Response Monitoring with [18F]FLT PET and Diffusion-Weighted MRI After Cytotoxic 5-FU Treatment in an Experimental Rat Model for Colorectal Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Early detection of thymidylate synthase resistance in non-small cell lung cancer with FLT-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predicting and monitoring cancer treatment response with diffusion-weighted MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Molecular Imaging for Precision Medicine in Breast Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Managing off-target effects of Fosifloxuridine Nafalbenamide in lab studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of Fosifloxuridine Nafalbenamide (NUC-3373) in laboratory studies.
Introduction to this compound (NUC-3373)
This compound, also known as NUC-3373, is a phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP). Its primary on-target mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. NUC-3373 is designed to overcome key resistance mechanisms and toxicities associated with the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By bypassing the need for enzymatic activation by thymidine kinase and avoiding degradation by dihydropyrimidine dehydrogenase (DPD), NUC-3373 generates higher intracellular concentrations of the active metabolite FUDR-MP.[1][2] This design also aims to reduce off-target toxicities associated with 5-FU metabolites, such as the incorporation of fluorouridine triphosphate (FUTP) into RNA.[1][3]
While designed for an improved safety profile, it is crucial for researchers to be aware of and have methods to assess potential off-target effects, which can be inherent to the class of nucleoside analogs or result from broader cellular responses to potent DNA synthesis inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary known cellular effects of NUC-3373 beyond direct thymidylate synthase (TS) inhibition?
A1: Beyond its potent inhibition of TS, NUC-3373 has been shown to have a more DNA-targeted mode of action than 5-FU.[3] This leads to the misincorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA, resulting in DNA damage and cell cycle arrest.[3][4] A significant downstream effect of this DNA damage is the induction of immunogenic cell death, characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT), high mobility group box protein 1 (HMGB1), and ATP.[2][4]
Q2: What are the potential off-target concerns for nucleoside analogs like NUC-3373?
A2: A primary concern for the class of nucleoside analogs is mitochondrial toxicity. This can occur through the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase in mitochondria. Inhibition of Pol γ can lead to mitochondrial DNA depletion, impaired mitochondrial protein synthesis, and subsequent cellular dysfunction, such as increased lactate production and reduced oxidative phosphorylation. While NUC-3373 is designed for a better safety profile, it is prudent to consider these potential effects in sensitive experimental systems.
Q3: How does the off-target profile of NUC-3373 compare to 5-FU?
A3: NUC-3373 is designed to have a more favorable off-target profile than 5-FU. Key differences include:
-
RNA-directed toxicity: NUC-3373 generates negligible levels of FUTP, a metabolite of 5-FU that is incorporated into RNA and is associated with myelosuppression and gastrointestinal toxicity.[1][3]
-
DPD-related toxicity: NUC-3373 is not a substrate for dihydropyrimidine dehydrogenase (DPD), the enzyme that catabolizes over 85% of administered 5-FU into metabolites like alpha-fluoro-beta-alanine (FBAL), which are linked to off-target toxicities such as hand-foot syndrome.[2]
Q4: Are there specific cell lines that are more susceptible to the off-target effects of nucleoside analogs?
A4: Cell lines with a high reliance on mitochondrial respiration, or those with inherent deficiencies in DNA repair pathways, may be more sensitive to the potential off-target effects of nucleoside analogs. It is advisable to characterize the metabolic profile of your cell line of interest if mitochondrial toxicity is a concern.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpectedly high cytotoxicity at low concentrations, not fully rescued by thymidine supplementation. | Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma (Pol γ) leading to impaired mitochondrial function. | 1. Assess Mitochondrial Function: Perform a lactate assay to measure a shift towards anaerobic glycolysis. A significant increase in lactate production in NUC-3373-treated cells compared to controls can indicate mitochondrial dysfunction.2. Measure Mitochondrial DNA Content: Use qPCR to quantify the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA). A decrease in the mtDNA/nDNA ratio suggests inhibition of mtDNA replication. |
| Cellular morphology changes indicative of stress (e.g., vacuolization, swollen mitochondria) not typical of apoptosis. | Endoplasmic Reticulum (ER) Stress: Disruption of cellular homeostasis due to potent inhibition of DNA synthesis can lead to the unfolded protein response (UPR). | 1. Analyze ER Stress Markers: Perform Western blot analysis for key ER stress markers such as GRP78 (BiP) and CHOP (GADD153). Upregulation of these proteins is indicative of ER stress. |
| Variability in experimental results when co-culturing with immune cells. | Induction and Release of DAMPs: NUC-3373 can induce the release of DAMPs (e.g., HMGB1, ATP), which can modulate immune cell responses. | 1. Quantify DAMPs Release: Measure the concentration of HMGB1 in the cell culture supernatant using an ELISA kit. An increase in extracellular HMGB1 confirms DAMPs release. |
| Cytotoxicity is observed, but markers of apoptosis (e.g., caspase-3 cleavage) are low. | Alternative Cell Death Pathways: Potent DNA damage and cellular stress can induce other forms of programmed cell death or senescence. | 1. Investigate DNA Damage: Perform Western blot or immunofluorescence for γH2AX, a marker of DNA double-strand breaks.2. Assess Cell Cycle Arrest: Use flow cytometry with propidium iodide staining to analyze cell cycle distribution. |
Quantitative Data on Off-Target Effects
While preclinical and clinical data suggest NUC-3373 has a favorable safety profile, specific quantitative data for the inhibition of off-target enzymes like DNA polymerase gamma by its active metabolite, FUDR-MP, is not extensively available in the public domain. For context, the following table provides a general comparison of the intracellular metabolites of NUC-3373 and 5-FU.
| Metabolite | Generated from NUC-3373 | Generated from 5-FU | Primary Role/Effect |
| FUDR-MP (FdUMP) | High levels[1][3] | Low levels[1][3] | On-Target: Potent inhibition of Thymidylate Synthase. |
| FdUTP | Generated | Generated | On-Target/DNA Damage: Misincorporated into DNA. |
| FUTP | Negligible[1][3] | Significant levels[1][3] | Off-Target: Misincorporated into RNA, leading to toxicity. |
| FBAL | Not generated[2] | Generated | Off-Target: Catabolite associated with toxicities like hand-foot syndrome. |
Key Experimental Protocols
Quantification of Mitochondrial DNA (mtDNA) Content
Principle: This protocol uses quantitative real-time PCR (qPCR) to determine the relative copy number of mitochondrial DNA compared to nuclear DNA. A decrease in this ratio in treated cells indicates mitochondrial DNA depletion.
Methodology:
-
DNA Extraction: Isolate total genomic DNA from control and NUC-3373-treated cells using a standard DNA extraction kit.
-
qPCR Primers:
-
Mitochondrial Gene (e.g., MT-ND1): Forward and reverse primers specific to a conserved region of the mitochondrial genome.
-
Nuclear Gene (e.g., B2M): Forward and reverse primers for a single-copy nuclear gene to be used for normalization.
-
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with the extracted DNA and the respective primer sets.
-
Data Analysis: Calculate the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. The relative mtDNA content is determined using the 2-ΔΔCt method, where ΔCt = (CtmtDNA - CtnDNA).
Lactate Production Assay
Principle: Increased reliance on glycolysis due to mitochondrial dysfunction results in higher production and secretion of lactate. This colorimetric assay measures the concentration of L-lactate in the cell culture medium.
Methodology:
-
Sample Collection: Collect cell culture supernatant from control and NUC-3373-treated cells.
-
Assay Reaction: Use a commercial lactate assay kit. The principle typically involves the enzymatic conversion of lactate to pyruvate, which then reacts with a probe to produce a colorimetric signal.
-
Standard Curve: Generate a standard curve using known concentrations of lactate.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 565 nm, depending on the kit) using a microplate reader.
-
Data Analysis: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the cell number or total protein concentration.
Western Blot for ER Stress Markers
Principle: This method detects the upregulation of key proteins involved in the unfolded protein response (UPR), which is indicative of ER stress.
Methodology:
-
Protein Extraction: Lyse control and NUC-3373-treated cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize band intensities to a loading control (e.g., β-actin or GAPDH).
ELISA for HMGB1 Release
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the DAMP molecule HMGB1 in the cell culture supernatant.
Methodology:
-
Sample Collection: Collect cell culture supernatant from control and NUC-3373-treated cells.
-
ELISA Procedure: Use a commercial HMGB1 ELISA kit.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-HMGB1 antibody.
-
Incubate to allow HMGB1 to bind.
-
Wash the wells and add a biotinylated detection antibody.
-
Wash and add a streptavidin-HRP conjugate.
-
Wash and add a TMB substrate solution, which will develop a color in proportion to the amount of bound HMGB1.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the HMGB1 concentration in the samples based on the standard curve generated.
Visualizations
Caption: Mechanism of action and key cellular effects of NUC-3373.
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Experimental workflow for mtDNA quantification by qPCR.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing infusion times for NUC-3373 in animal studies
This technical support center provides guidance for researchers and scientists utilizing NUC-3373 in animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures, with a focus on optimizing infusion times.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for optimizing NUC-3373 infusion time in animal studies?
NUC-3373 is a novel phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR) designed to overcome the limitations of 5-fluorouracil (5-FU).[1] It has a significantly longer plasma half-life of approximately 9.7 to 10 hours, compared to 8-14 minutes for 5-FU.[2] This improved pharmacokinetic profile suggests that shorter infusion times can be utilized while still maintaining therapeutic concentrations of the active metabolite, fluorodeoxyuridine-monophosphate (FUDR-MP).[3][4] Optimizing the infusion time in preclinical animal models is crucial for establishing efficacy, minimizing animal stress, and determining translatable dosing regimens for clinical studies.
Q2: What are the key advantages of NUC-3373 over 5-FU that influence infusion strategies?
NUC-3373 is designed to bypass the resistance mechanisms associated with 5-FU.[2] It does not require the same cellular transporters for uptake and is protected from degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme that catabolizes 5-FU.[4] This results in higher intracellular concentrations of the active anti-cancer metabolite, FUDR-MP, and lower levels of toxic metabolites.[4] Consequently, NUC-3373 can be administered via a much shorter infusion (e.g., 2 hours in clinical settings) compared to the prolonged 46-hour infusions often required for 5-FU to achieve similar therapeutic effects.[3]
Q3: Where can I find starting parameters for NUC-3373 infusion times in my animal model?
While specific preclinical infusion optimization studies are not extensively published, clinical data can provide a strong starting point. In human clinical trials, NUC-3373 has been administered over 30 minutes to 4 hours.[4] For animal studies, a starting infusion time of 2 hours could be considered, with subsequent adjustments based on pharmacokinetic and pharmacodynamic data.
Troubleshooting Guide
Issue: Difficulty with intravenous catheter placement and maintenance in mice.
-
Possible Cause: Small vein size and animal movement.
-
Troubleshooting Steps:
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warm water bath to induce vasodilation, making the lateral tail veins more visible and accessible.[5]
-
Proper Restraint: Use an appropriate-sized restraining device to minimize animal movement and stress.[1]
-
Correct Needle Gauge: Use a small needle gauge (e.g., 26-30 gauge) for tail vein injections in mice.[5]
-
Catheter Patency: Ensure the catheter is flushed with sterile saline to confirm proper placement within the vein before and after infusion. Resistance during flushing may indicate an improper placement or a clot.[2]
-
Issue: Precipitation of NUC-3373 in the formulation.
-
Possible Cause: Improper solvent or pH.
-
Troubleshooting Steps:
-
Consult Formulation Guide: Refer to the manufacturer's instructions for the recommended vehicle and reconstitution procedure for NUC-3373.
-
Solubility Testing: If developing a new formulation, perform small-scale solubility tests with various biocompatible solvents.
-
pH Adjustment: Ensure the pH of the final formulation is within the recommended range for NUC-3373 stability and is physiologically compatible.
-
Issue: Unexpected toxicity or adverse events in animals during or after infusion.
-
Possible Cause: Infusion rate is too high, or the dose is not well-tolerated.
-
Troubleshooting Steps:
-
Reduce Infusion Rate: Slowing the rate of infusion can help mitigate acute toxicities. For continuous infusion in rats, rates of 2 to 4 mL/kg/hour are commonly used as a starting point.[6]
-
Dose Adjustment: Re-evaluate the administered dose. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) for the specific animal model and infusion schedule.
-
Monitor Vital Signs: Continuously monitor the animal's vital signs during and after the infusion to detect any immediate adverse reactions.
-
Data Presentation
Table 1: Pharmacokinetic Comparison of NUC-3373 and 5-FU in Humans
| Parameter | NUC-3373 | 5-FU |
| Plasma Half-life | ~10 hours[7] | 8-14 minutes[2] |
| Clinical Infusion Time | 2 hours[3] | 46 hours[3] |
| Primary Catabolism | Not degraded by DPD[4] | Degraded by DPD[4] |
Experimental Protocols
Protocol: General Workflow for Optimizing NUC-3373 Infusion Time in a Xenograft Mouse Model
This protocol outlines a general approach. Specific parameters should be optimized for your particular animal model and experimental goals.
-
Animal Model: Utilize tumor-bearing mice (e.g., with colorectal cancer xenografts).
-
Dose Selection: Based on available in vitro IC50 data and any existing preclinical data, select a starting dose of NUC-3373.
-
Infusion Time Cohorts: Establish several experimental cohorts with varying infusion times (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) for the same total dose of NUC-3373.
-
Pharmacokinetic Analysis:
-
Collect blood samples at multiple time points during and after the infusion from a subset of animals in each cohort.
-
Analyze plasma concentrations of NUC-3373 and its active metabolite, FUDR-MP, using a validated method like LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each infusion time.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, excise tumors from each cohort.
-
Measure the intratumoral concentration of FUDR-MP.
-
Assess the inhibition of thymidylate synthase (TS), the molecular target of NUC-3373.[3]
-
-
Efficacy Assessment:
-
Monitor tumor volume throughout the study.
-
Compare the anti-tumor efficacy across the different infusion time cohorts.
-
-
Tolerability Assessment:
-
Monitor animal body weight and overall health daily.
-
Perform hematological and clinical chemistry analysis to assess for any toxicities.
-
-
Data Analysis and Optimization:
-
Correlate the pharmacokinetic and pharmacodynamic data with the efficacy and tolerability outcomes for each infusion time.
-
Determine the optimal infusion time that provides the best therapeutic index (i.e., maximal efficacy with minimal toxicity).
-
Visualizations
Caption: Mechanism of action of NUC-3373.
Caption: Workflow for optimizing infusion time.
Caption: Troubleshooting decision tree for infusion issues.
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. cancernetwork.com [cancernetwork.com]
Improving the therapeutic index of NUC-3373 in combination therapies
Welcome to the technical support center for NUC-3373, a next-generation thymidylate synthase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the therapeutic index of NUC-3373 in combination therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NUC-3373 and its advantages over 5-FU?
A1: NUC-3373 is a phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR). It is designed to overcome the limitations of the conventional fluoropyrimidine, 5-fluorouracil (5-FU). Unlike 5-FU, NUC-3373 does not require enzymatic activation to the same extent and is designed to bypass key resistance mechanisms. This results in significantly higher intracellular levels of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP), which is a potent inhibitor of thymidylate synthase (TS). By directly inhibiting TS, NUC-3373 disrupts DNA synthesis and repair in cancer cells. Furthermore, NUC-3373 has a more favorable safety profile due to the generation of lower levels of toxic metabolites, such as fluorouridine triphosphate (FUTP) and α-fluoro-β-alanine (FBAL), which are associated with common 5-FU-related toxicities like neutropenia, mucositis, and hand-foot syndrome.[1]
Q2: What is the rationale for using NUC-3373 in combination therapies?
A2: The rationale for using NUC-3373 in combination therapies is to enhance its anti-cancer efficacy and overcome potential resistance mechanisms. Preclinical data suggest that NUC-3373 can induce immunogenic cell death by promoting the release of damage-associated molecular patterns (DAMPs).[2] This provides a strong basis for combining NUC-3373 with immune checkpoint inhibitors like pembrolizumab, as it may enhance the anti-tumor immune response.[2][3] Additionally, combining NUC-3373 with other cytotoxic agents, such as docetaxel, irinotecan, or oxaliplatin, can target different pathways in cancer cells simultaneously, potentially leading to synergistic anti-tumor activity.
Q3: Are there any known issues with overlapping toxicities when combining NUC-3373 with other chemotherapeutic agents?
A3: Yes, overlapping toxicities are a potential concern. For instance, in the NuTide:303 study, combining NUC-3373 with docetaxel showed a low probability of escalating to typical efficacious doses of docetaxel due to overlapping toxicities.[4] Researchers should carefully consider the safety profiles of all drugs in a combination regimen and monitor for additive or synergistic toxicities.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during in vitro and in vivo experiments with NUC-3373 combination therapies.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cell viability assays | 1. Cell passage number and health. 2. Inconsistent seeding density. 3. Reagent variability (e.g., age of NUC-3373 stock solution). 4. Assay interference. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. 3. Prepare fresh stock solutions of NUC-3373 and other drugs regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. 4. If using metabolic assays (e.g., MTT, XTT), be aware that drug interactions can affect cellular metabolism. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) as an orthogonal approach.[5] |
| High variability in tumor growth inhibition in animal models | 1. Inconsistent tumor cell implantation. 2. Variability in drug administration. 3. Animal health and stress. | 1. Ensure consistent cell numbers and injection volumes for tumor implantation. Monitor tumor growth to ensure uniformity before starting treatment. 2. Use precise dosing techniques and ensure consistent timing of drug administration. 3. Monitor animal weight and overall health closely. Ensure proper animal husbandry to minimize stress. |
| Unexpected toxicity in combination studies | 1. Pharmacokinetic interactions between drugs. 2. Pharmacodynamic synergy leading to on-target toxicity in normal tissues. | 1. Conduct pharmacokinetic studies to assess if one drug alters the metabolism or clearance of the other. 2. Perform dose-escalation studies of the combination in vivo to determine the maximum tolerated dose (MTD). Monitor for early signs of toxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of NUC-3373 in combination therapies.
Table 1: Preclinical Efficacy of NUC-3373 Monotherapy in Colorectal Cancer Cell Lines
| Cell Line | NUC-3373 IC50 (µM) |
| HCT116 | 29 |
| SW480 | 56 |
Data from NuCana plc.
Table 2: Clinical Efficacy of NUC-3373 in Combination with Pembrolizumab (NuTide:303 Study)
| Parameter | Value |
| Objective Response Rate (ORR) | 22% |
| Disease Control Rate (DCR) | 67% |
Data from a study in heavily pre-treated patients with advanced solid tumors.[4][6]
Table 3: Common Treatment-Related Adverse Events (TRAEs) in NUC-3373 Combination Therapies
| Combination Therapy | Most Common TRAEs (All Grades) | Grade 3 TRAEs |
| NUC-3373 + Pembrolizumab | Nausea, Vomiting, Diarrhea, Fatigue | Hyponatremia (one patient) |
| NUC-3373 + Docetaxel | Fatigue | - |
| NUC-3373 + Leucovorin + Irinotecan + Bevacizumab (NUFIRI-bev) | ALT increased, AST increased, Diarrhea, Nausea | Diarrhea, Vomiting |
Data from the NuTide:303 and NuTide:302 clinical trials.[4][6][7]
Experimental Protocols
Cell Viability Assay for Combination Studies (e.g., using MTT)
This protocol is a general guideline for assessing the effect of NUC-3373 in combination with another agent on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
NUC-3373
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of NUC-3373 and the combination drug in complete medium.
-
To assess synergy, a fixed-ratio combination design is often used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls, and single-agent controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The interaction between NUC-3373 and the combination drug can be quantified by calculating the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Signaling Pathway of NUC-3373
Caption: Mechanism of action of NUC-3373 leading to inhibition of DNA synthesis and apoptosis.
Experimental Workflow for Assessing Combination Synergy
Caption: A typical workflow for determining the synergistic effects of NUC-3373 with another drug.
Troubleshooting Logic for Inconsistent IC50 Values
References
- 1. Facebook [cancer.gov]
- 2. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 3. NuCana Announces Encouraging Data for NUC-3373 in [globenewswire.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. nucana.com [nucana.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in NUC-3373 experimental outcomes
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes with NUC-3373.
Frequently Asked Questions (FAQs)
Q1: What is NUC-3373 and what is its primary mechanism of action?
A1: NUC-3373 is a novel phosphoramidate nucleotide analog of 5-fluorodeoxyuridine (FUDR). It is designed as a targeted inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1][2][3][4] By inhibiting TS, NUC-3373 leads to a depletion of dTMP, disruption of DNA synthesis, and ultimately, cancer cell death.[2]
Q2: How does the mechanism of NUC-3373 differ from 5-fluorouracil (5-FU)?
A2: NUC-3373 is designed to overcome key limitations of 5-FU.[4] As a pre-activated form of the active anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), NUC-3373 does not require the complex enzymatic activation pathway that 5-FU relies on.[2][4] This results in significantly higher intracellular concentrations of FdUMP compared to equimolar doses of 5-FU.[1][5][6] Additionally, NUC-3373 generates markedly lower levels of toxic metabolites like FUTP (fluorouridine triphosphate) and FBAL (α-fluoro-β-alanine), which are associated with common 5-FU-related toxicities.[2][3]
Q3: What are the recommended cell lines for in vitro studies with NUC-3373?
A3: Human colorectal cancer cell lines such as HCT116 and SW480 have been successfully used in preclinical studies to evaluate the activity of NUC-3373.[1][6][7][8] The choice of cell line may depend on the specific research question, including factors like microsatellite instability (MSI) status and expression levels of relevant enzymes.
Q4: What is the recommended solvent and storage condition for NUC-3373?
A4: For in vitro experiments, NUC-3373 can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5][6][9] It is recommended to store stock solutions at -20°C.[5][6]
Troubleshooting Guides
In Vitro Cell Viability Assays (e.g., IC50 Determination)
Problem: High variability or inconsistent IC50 values for NUC-3373.
| Possible Cause | Troubleshooting Suggestion |
| Cell Density and Proliferation Rate | Ensure consistent cell seeding density across all plates and experiments. Cell density can significantly impact drug sensitivity. Monitor and record the proliferation rate of your cell line, as it can influence the apparent IC50 value.[10] |
| Thymidine in Culture Medium | Standard cell culture media can contain varying levels of thymidine, which can rescue cells from the effects of TS inhibition.[11][12][13] For consistent results, consider using a thymidine-free medium or dialyzed fetal bovine serum (FBS) to minimize exogenous thymidine. The cytotoxic effects of NUC-3373 can be reversed by the addition of exogenous thymidine.[1][5][6][7][14] |
| Drug Stability and Handling | Prepare fresh dilutions of NUC-3373 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Assay Duration | The duration of the assay can impact the IC50 value. A 72-hour incubation period is commonly used, but this may need to be optimized for your specific cell line and experimental goals. |
Western Blot for Thymidylate Synthase (TS) Ternary Complex
Problem: Difficulty in detecting the TS-FdUMP ternary complex.
The formation of a stable ternary complex between TS, FdUMP, and the cofactor 5,10-methylenetetrahydrofolate results in a shift in the molecular weight of TS on a Western blot, which can be used as an indicator of target engagement.[1]
| Possible Cause | Troubleshooting Suggestion |
| Antibody Selection | Use a validated antibody that can recognize both free TS and the TS in the ternary complex. |
| Sample Preparation | Prepare cell lysates under non-reducing and non-denaturing conditions to preserve the integrity of the protein complex. |
| Gel Electrophoresis and Transfer | Optimize gel percentage and transfer conditions to ensure efficient transfer of both the free TS and the slightly larger ternary complex. Wet transfer methods are often preferred for larger protein complexes.[1] |
| Low Abundance of the Complex | NUC-3373 is a potent inhibitor, and the ternary complex can be formed at low concentrations.[8] Ensure you are loading a sufficient amount of total protein per lane (e.g., 30 µg).[7] Consider using a more sensitive detection system.[2] |
Quantification of Intracellular FdUMP by LC-MS/MS
Problem: Low or undetectable levels of intracellular FdUMP after NUC-3373 treatment.
| Possible Cause | Troubleshooting Suggestion |
| Sample Preparation and Extraction | Inefficient cell lysis and metabolite extraction can lead to low recovery. Optimize your extraction protocol. Methanol precipitation is a commonly used method. |
| Matrix Effects | The cellular matrix can interfere with the ionization and detection of FdUMP. Use an appropriate internal standard and perform matrix effect experiments during method validation. |
| FdUMP Instability | FdUMP can be degraded by phosphatases. Process samples quickly and on ice. Consider the use of phosphatase inhibitors in your lysis buffer. |
| Quantification of Free vs. Bound FdUMP | Standard extraction methods may primarily measure free FdUMP. Note that a significant portion of intracellular FdUMP will be tightly bound to TS in the ternary complex.[6] |
DNA Damage and Cell Cycle Analysis
Problem: Inconsistent or difficult-to-interpret results from DNA damage or cell cycle assays.
NUC-3373-induced TS inhibition leads to dNTP pool imbalances, resulting in DNA damage and cell cycle arrest, particularly in the S-phase.[1][5] This can be assessed by monitoring markers like phosphorylated histone H2AX (γH2AX) and checkpoint kinase 1 (p-Chk1) by Western blot, or by analyzing DNA content using flow cytometry.[1]
| Possible Cause | Troubleshooting Suggestion |
| Timing of Analysis | The induction of DNA damage markers and cell cycle effects are time-dependent. Perform a time-course experiment to determine the optimal time point for analysis in your cell line. For example, an increase in γH2AX signal has been observed 48 hours post-treatment with NUC-3373.[1] |
| Antibody Quality for Western Blot | Use highly specific and validated antibodies for γH2AX and p-Chk1. The interpretation of results can be complex, as changes in total protein levels can also occur.[15] |
| Interpretation of Cell Cycle Data | NUC-3373 treatment is expected to cause an accumulation of cells in the S-phase.[1] Ensure your flow cytometry gating strategy accurately identifies the different cell cycle phases. |
Data Presentation
Table 1: In Vitro Potency of NUC-3373 vs. 5-FU in Colorectal Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Fold Difference (5-FU / NUC-3373) |
| HCT116 | NUC-3373 | ~0.1 | 333x |
| 5-FU | ~33.3 | ||
| SW480 | NUC-3373 | ~0.5 | 50x |
| 5-FU | ~25 | ||
| Data are approximate and compiled from preclinical studies. Actual IC50 values may vary depending on experimental conditions. |
Table 2: Summary of Key Preclinical Findings for NUC-3373
| Parameter | Finding | Reference |
| Intracellular FdUMP Levels | Significantly higher levels of FdUMP generated by NUC-3373 compared to 5-FU. | [1][5][6] |
| TS Ternary Complex Formation | More potent and sustained formation of the TS ternary complex with NUC-3373 compared to 5-FU. | [1][8] |
| DNA Incorporation | FUDR from NUC-3373 is incorporated into DNA, while this is not detectable with equimolar 5-FU. | [1] |
| RNA Incorporation | Minimal incorporation of FUTP into RNA with NUC-3373 treatment compared to 5-FU. | [1] |
| Cell Cycle Arrest | NUC-3373 induces a more pronounced and sustained S-phase arrest compared to 5-FU. | [1][8] |
Table 3: Overview of Selected NUC-3373 Clinical Trials
| Trial ID | Phase | Status | Intervention | Key Findings/Endpoints |
| NuTide:301 | I | Completed | NUC-3373 Monotherapy | Determined the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) as 2500 mg/m² weekly. The treatment was well-tolerated. |
| NuTide:302 | Ib/II | Ongoing | NUC-3373 in combination with standard colorectal cancer therapies (e.g., leucovorin, irinotecan, oxaliplatin). | To determine the RP2D and schedule of NUC-3373 in combination regimens. Preliminary data show encouraging clinical activity and a favorable safety profile.[3][16][17] |
| NuTide:303 | Ib/II | Ongoing | NUC-3373 in combination with pembrolizumab or docetaxel. | To evaluate the safety, tolerability, and efficacy of the combination therapies. Early data suggest anti-cancer activity and a manageable safety profile.[18][19][20] |
| NuTide:323 | II | Discontinued | NUC-3373 in combination with leucovorin, irinotecan, and bevacizumab. | The trial was discontinued as it was unlikely to meet its primary endpoint of progression-free survival.[21] |
Experimental Protocols
Protocol 1: Western Blot for TS Ternary Complex Formation
-
Cell Seeding and Treatment: Seed HCT116 or SW480 cells and allow them to adhere and grow for 48 hours. Treat cells with the desired concentrations of NUC-3373 or 5-FU for the specified duration (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-reducing, non-denaturing lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) onto an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. An overnight wet transfer at 4°C is recommended to ensure efficient transfer of the TS complex.[6]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for thymidylate synthase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The free TS will appear at its expected molecular weight, while the TS ternary complex will appear as a slightly higher molecular weight band.[1]
Protocol 2: Analysis of DNA Damage (γH2AX and p-Chk1) by Western Blot
-
Cell Treatment and Lysis: Following treatment with NUC-3373, wash and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform SDS-PAGE and transfer as described in Protocol 1.
-
Antibody Incubation: Incubate the membranes with primary antibodies against γH2AX and/or p-Chk1, along with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: After incubation with the appropriate secondary antibodies, detect the signals and quantify the band intensities relative to the loading control. An increase in the γH2AX and p-Chk1 signals is indicative of DNA damage and activation of the DNA damage response pathway.
Mandatory Visualizations
Caption: Mechanism of action of NUC-3373.
Caption: General experimental workflow.
Caption: Troubleshooting logic for NUC-3373.
References
- 1. Optimizing Protein Transfer and Detection in Western Blotting [labx.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic and cytokinetic effects of thymidine, 5-fluorouracil, and deoxycytidine on HeLa cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. himedialabs.com [himedialabs.com]
- 13. mdpi.com [mdpi.com]
- 14. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 19. NuCana Announces Encouraging Initial Data from Phase 1b/2 [globenewswire.com]
- 20. medrxiv.org [medrxiv.org]
- 21. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of NUC-3373 and Pemetrexed in Lung Cancer Cells: A Comprehensive Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel thymidylate synthase (TS) inhibitor, NUC-3373, and the established chemotherapeutic agent, pemetrexed, in the context of lung cancer cell treatment. While direct head-to-head preclinical studies in lung cancer cell lines are not yet extensively published, this document synthesizes available data on their mechanisms of action, preclinical efficacy, and provides detailed experimental protocols for relevant assays.
Executive Summary
NUC-3373 is a next-generation thymidylate synthase inhibitor designed to overcome the limitations of existing fluoropyrimidines and antifolates like pemetrexed. Preclinical data suggests that NUC-3373 is a more potent inhibitor of TS than pemetrexed and demonstrates efficacy in both adenocarcinoma and squamous carcinoma cell lines, the latter being a known limitation for pemetrexed. Pemetrexed, a multitargeted antifolate, has long been a standard-of-care for non-squamous non-small cell lung cancer (NSCLC), with its efficacy being well-characterized. This guide will delve into the available data for both compounds to offer a comparative perspective for research and development purposes.
Data Presentation: In Vitro Efficacy
Due to the limited availability of direct comparative quantitative data for NUC-3373 in lung cancer cell lines from peer-reviewed publications, this section presents established data for pemetrexed to provide a baseline for its in vitro activity. The data for NUC-3373 is currently more qualitative, highlighting its potential for broader efficacy.
Table 1: In Vitro Efficacy of Pemetrexed in Human Lung Cancer Cell Lines
| Cell Line | Histology | IC50 (µM) | Exposure Time | Reference |
| PC-9 | Adenocarcinoma | 0.080 ± 0.0053 | 72h | [1] |
| H1975 | Adenocarcinoma | 0.080 ± 0.013 | 72h | [1] |
| A549 | Adenocarcinoma | 0.1245 ± 0.02606 | 48h | [2] |
| A549 | Adenocarcinoma | 4.653 | 24h | [3] |
| A549 | Adenocarcinoma | 1.861 | 48h | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.
Key Findings for NUC-3373 (from non-peer-reviewed sources and related studies):
-
Potency: NUC-3373 has been shown to be a more potent inhibitor of TS than both pemetrexed and 5-FU.
-
Histology: It has demonstrated the potential to be effective in both adenocarcinoma and squamous carcinoma cell lines, which could address the limited efficacy of pemetrexed in squamous NSCLC.
-
Mechanism: NUC-3373 is designed to bypass the resistance mechanisms associated with pemetrexed by more efficiently delivering the active anti-cancer metabolite intracellularly.[4]
Mechanisms of Action
Both NUC-3373 and pemetrexed ultimately disrupt DNA synthesis by inhibiting thymidylate synthase (TS), a crucial enzyme for the production of thymidine. However, their cellular uptake, activation, and range of targets differ significantly.
NUC-3373: A ProTide Approach
NUC-3373 is a ProTide, a phosphoramidate prodrug of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP). This design allows it to bypass the need for active transport into the cell and subsequent enzymatic activation, which are common resistance mechanisms to traditional nucleoside analogs.[4] Once inside the cell, NUC-3373 is metabolized to FdUMP, which potently inhibits TS, leading to DNA damage and apoptosis.[4][5]
Pemetrexed: A Multi-Targeted Antifolate
Pemetrexed is actively transported into cells by the reduced folate carrier. Once inside, it is polyglutamated, which traps it within the cell and enhances its inhibitory activity against not only TS but also other folate-dependent enzymes like dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). This multi-targeted approach disrupts both purine and pyrimidine synthesis.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of NUC-3373 and FOLFIRI in clinical trials
Head-to-Head Clinical Trial Comparison: NUC-3373 vs. FOLFIRI
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison between the investigational agent NUC-3373 and the standard-of-care chemotherapy regimen FOLFIRI, focusing on their use in clinical trials for metastatic colorectal cancer (mCRC). The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
NUC-3373 is a novel phosphoramidate nucleotide analogue designed to overcome the resistance mechanisms associated with 5-fluorouracil (5-FU), a key component of the FOLFIRI regimen. It is engineered to deliver the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP), more efficiently into cancer cells. The most direct comparison between a NUC-3373-based regimen and FOLFIRI was the Phase II NuTide:323 clinical trial. This study, however, was discontinued in August 2024 following a pre-planned analysis which concluded that the NUC-3373-containing regimen was unlikely to demonstrate superior Progression-Free Survival (PFS) over the FOLFIRI-based control arm. While detailed quantitative efficacy and safety data from this head-to-head trial have not been publicly released, this guide will synthesize the available information on both treatments, including their mechanisms of action, clinical trial protocols, and reported safety profiles.
Mechanisms of Action
Both NUC-3373 and FOLFIRI ultimately target the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis and repair. However, their pathways to achieving this inhibition differ significantly.
NUC-3373:
NUC-3373 is a pre-activated form of FUDR-MP. Its design allows it to bypass the complex and often inefficient enzymatic activation steps required by 5-FU. It is also resistant to degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme that breaks down 5-FU. This leads to higher intracellular concentrations of the active metabolite FUDR-MP, which potently inhibits thymidylate synthase.
Caption: NUC-3373's direct intracellular delivery and activation pathway.
FOLFIRI:
FOLFIRI is a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU), leucovorin, and irinotecan.
-
5-Fluorouracil (5-FU): A prodrug that requires a multi-step enzymatic conversion to its active form, FUDR-MP, to inhibit thymidylate synthase. It can also be converted to other metabolites that incorporate into RNA, contributing to its toxicity.
-
Leucovorin: A form of folic acid that enhances the binding of FUDR-MP to thymidylate synthase, thereby increasing the efficacy of 5-FU.
-
Irinotecan: A topoisomerase I inhibitor. It prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and cell death.
Caption: The dual inhibitory pathways of the FOLFIRI regimen.
Clinical Trial Data
The primary source for a head-to-head comparison is the NuTide:323 study, a Phase II randomized, open-label trial.
NuTide:323 Trial
Objective: To compare the efficacy and safety of a NUC-3373-based regimen (NUFIRI + bevacizumab) with the standard FOLFIRI + bevacizumab regimen in patients with unresectable metastatic colorectal cancer who had progressed after first-line oxaliplatin-based therapy.[1][2][3][4]
Study Arms:
-
Arm A: NUC-3373 + Leucovorin (weekly) + Irinotecan (bi-weekly) + Bevacizumab (bi-weekly)
-
Arm B: NUC-3373 + Leucovorin (bi-weekly) + Irinotecan (bi-weekly) + Bevacizumab (bi-weekly)
-
Control Arm: FOLFIRI (bi-weekly) + Bevacizumab (bi-weekly)
Status: Discontinued in August 2024.
Reason for Discontinuation: A pre-planned analysis concluded that the study was unlikely to meet its primary endpoint of demonstrating superior Progression-Free Survival (PFS) for the NUC-3373 arms compared to the FOLFIRI arm.[3][4][5][6]
Detailed quantitative efficacy data from the NuTide:323 trial have not been publicly released. The primary outcome was that NUC-3373 in combination with leucovorin, irinotecan, and bevacizumab (NUFIRI+bev) did not show an improvement in PFS compared to FOLFIRI+bevacizumab.[3][5]
For context, historical data from other clinical trials for FOLFIRI-based regimens in a similar patient population are provided below.
Table 1: Efficacy of FOLFIRI-based Regimens in Second-Line mCRC (Historical Data)
| Endpoint | FOLFIRI + Bevacizumab | FOLFIRI (alone or with other agents) |
| Median Progression-Free Survival (PFS) | ~7.4 months[1] | 3.5 - 6.1 months[6][7] |
| Median Overall Survival (OS) | ~13.0 months[1] | 12.5 - 14.0 months[6][7] |
| Objective Response Rate (ORR) | ~11.4%[1] | Not consistently reported |
| Disease Control Rate (DCR) | ~74.3%[1] | Not consistently reported |
Note: These are not head-to-head comparative data and are provided for informational purposes only.
While a detailed breakdown of adverse events from NuTide:323 is not available, it was reported that the treatment regimens in all three arms were generally well-tolerated.[2][5] Of the 175 patients enrolled, only 12 discontinued treatment due to adverse events, with four discontinuations in each of the three arms.[5]
For context, a summary of common Grade 3-4 adverse events associated with FOLFIRI from other studies is presented below.
Table 2: Common Grade 3-4 Adverse Events with FOLFIRI-based Regimens (Historical Data)
| Adverse Event | FOLFIRI + Bevacizumab (%)[1] | FOLFIRI (alone) (%)[7] |
| Neutropenia | 28.6 | 47.7 |
| Diarrhea | 5.7 | Not specified |
| Mucositis | Not specified | Not specified |
| Vomiting | Not specified | Not specified |
| Fever | Not specified | Not specified |
Note: These are not head-to-head comparative data and are provided for informational purposes only.
Preliminary data from the earlier, non-randomized NuTide:302 study, which evaluated NUC-3373 in combination with irinotecan (NUFIRI), suggested a favorable safety profile with lower rates of toxicities like neutropenia and gastrointestinal disturbances compared to historical data for FOLFIRI. However, this was not borne out in a way that translated to superior efficacy in the head-to-head NuTide:323 trial.
Experimental Protocols
NuTide:323 Study Protocol (NCT05678257)
-
Study Design: A randomized, open-label, Phase II dose/schedule optimization study.[2]
-
Patient Population: Patients with unresectable metastatic colorectal cancer who had previously received at least two months of a first-line fluoropyrimidine and oxaliplatin-containing regimen or had relapsed within six months of completing such therapy.[2] Key eligibility criteria included known RAS status and an ECOG performance status of 0-1.[5] Patients with MSI-H, dMMR, or BRAF V600E mutations were excluded.[2]
-
Randomization: 182 patients were randomized 1:1:1 to the three study arms.[2]
-
Treatment Regimens:
-
NUFIRI + bev (Arm A - weekly NUC-3373): NUC-3373 (1500 mg/m²) and Leucovorin (400 mg/m²) on days 1, 8, 15, and 22 of a 28-day cycle. Irinotecan (180 mg/m²) and Bevacizumab (5 mg/kg) on days 1 and 15.
-
NUFIRI + bev (Arm B - bi-weekly NUC-3373): NUC-3373 (1500 mg/m²) and Leucovorin (400 mg/m²) on days 1 and 15 of a 28-day cycle. Irinotecan (180 mg/m²) and Bevacizumab (5 mg/kg) on days 1 and 15.
-
FOLFIRI + bev (Control Arm): Standard FOLFIRI regimen on a bi-weekly schedule with Bevacizumab (5 mg/kg) on day 1 of each cycle.
-
-
Primary Endpoints: To compare the Progression-Free Survival (PFS) of the NUFIRI+bev arms to the FOLFIRI+bev arm and to determine the optimal NUFIRI+bev dosing schedule.[2]
-
Secondary Endpoints: Comparison of tumor response, duration of response, overall survival, and safety.[2]
Caption: Simplified workflow of the NuTide:323 clinical trial.
Standard FOLFIRI Regimen
-
Components: Folinic acid (leucovorin), 5-fluorouracil (5-FU), and irinotecan.[8]
-
Administration: Typically administered in 2-week cycles.[8]
-
Irinotecan: Intravenous infusion over 90 minutes.
-
Leucovorin: Intravenous infusion over 2 hours, often concurrently with irinotecan.
-
5-Fluorouracil: An initial intravenous bolus, followed by a 46-hour continuous infusion via a portable pump.[8]
-
-
Monitoring: Regular blood tests are conducted to monitor blood cell counts and liver and kidney function.[8] A test for dihydropyrimidine dehydrogenase (DPD) levels is often performed before treatment, as low levels can indicate a higher risk of severe side effects from 5-FU.[8]
Conclusion
The head-to-head clinical evaluation of NUC-3373 within the NUFIRI+bevacizumab regimen against the standard FOLFIRI+bevacizumab in the NuTide:323 trial did not demonstrate the anticipated superiority in Progression-Free Survival, leading to the study's discontinuation. While NUC-3373 was reported to be well-tolerated, with a discontinuation rate due to adverse events identical to the control arm, the lack of improved efficacy is a significant setback for its development as a 5-FU replacement in this context.[3][5] The rationale for developing NUC-3373 was based on its potential to overcome the known limitations of 5-FU, including resistance mechanisms and a challenging administration schedule.[4] However, the results from NuTide:323 underscore the complexities of developing new treatments for metastatic colorectal cancer.[4][5] Future development of NUC-3373 may focus on different combinations or patient populations.[5] For now, FOLFIRI remains a standard-of-care regimen in the second-line treatment of mCRC.
References
- 1. Safety and efficacy of FOLFIRI-bevacizumab for metastatic colorectal carcinoma as second line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 3. streetinsider.com [streetinsider.com]
- 4. NuCana discontinues Phase II NuTide:323 colorectal cancer study - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. onclive.com [onclive.com]
- 6. NuCana stops mid-stage colorectal chemotherapy study [synapse.patsnap.com]
- 7. Efficacy and safety of FOLFIRI and biotherapy versus FOLFIRI alone for metastatic colorectal cancer patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
NUC-3373: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
NUC-3373, a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), has been developed to overcome the limitations of the widely used chemotherapy agent 5-fluorouracil (5-FU). This guide provides a comprehensive comparison of NUC-3373 clinical trial data, offering insights into its mechanism of action, safety profile, and efficacy in comparison to other cancer therapies.
Mechanism of Action and Pharmacokinetic Advantages
NUC-3373 is designed for more efficient conversion into the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme for DNA synthesis and repair, and its inhibition leads to DNA damage and cancer cell death.[1] Unlike 5-FU, NUC-3373's design bypasses the resistance mechanisms associated with transport, activation, and breakdown of 5-FU.[3]
Preclinical studies in human colorectal cancer cell lines have demonstrated that NUC-3373 generates significantly higher intracellular levels of FUDR-MP compared to 5-FU, leading to more potent and sustained TS inhibition.[2][4] This enhanced intracellular concentration of the active metabolite is a key differentiator from 5-FU.[2] Furthermore, NUC-3373 reduces the generation of toxic metabolites such as FUTP and FBAL, which are associated with common 5-FU-related toxicities.[3][5]
One of the significant advantages of NUC-3373 is its improved pharmacokinetic profile. It has a longer plasma half-life of approximately 10 hours compared to 8-14 minutes for 5-FU.[1][3] This allows for a much shorter infusion time of 2 hours, compared to the 46-hour infusion often required for 5-FU.[1][2]
Signaling Pathway and Mechanism of Action
Caption: Intracellular activation of NUC-3373 and its inhibitory effect on the DNA synthesis pathway.
Clinical Trial Data Summary
NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key findings from these studies.
Table 1: NUC-3373 Monotherapy (NuTide:301)
| Parameter | Details |
| Study Design | Phase I, open-label, dose-escalation study.[6] |
| Patient Population | 59 patients with advanced solid tumors refractory to standard therapy.[6] A median of 3 prior lines of treatment had been received, and 74% were previously exposed to fluoropyrimidines.[6] |
| Dosing | Intravenous infusion on Days 1, 8, 15, and 22 or Days 1 and 15 of 28-day cycles.[6] |
| Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | 2500 mg/m² weekly.[6] |
| Efficacy | Best overall response was stable disease with prolonged progression-free survival.[6] |
| Safety | Well-tolerated in a heavily pre-treated population.[6] The most common Grade 3 treatment-related adverse event was raised transaminases, occurring in less than 10% of patients.[6] Four dose-limiting toxicities were observed: two Grade 3 transaminitis, one Grade 2 headache, and one Grade 3 transient hypotension.[6] |
Table 2: NUC-3373 in Combination with Standard Therapies in Colorectal Cancer (NuTide:302)
| Parameter | Details |
| Study Design | Phase Ib, 3-part study in patients with advanced colorectal cancer (CRC) who have relapsed after ≥2 prior lines of fluoropyrimidine-containing therapies.[3] |
| Treatment Arms | Part 1: NUC-3373 with or without leucovorin (LV).[3] Part 2: NUC-3373 + LV with either oxaliplatin (NUFOX) or irinotecan (NUFIRI).[3] Part 3: NUFOX or NUFIRI in combination with biologics targeting VEGF and EGFR pathways.[3] |
| Patient Population | 36 patients treated in Part 1.[3] |
| Efficacy | Clinical activity observed, including tumor shrinkage and disease stabilization for up to 5 months in heavily pre-treated patients.[3] One fluoropyrimidine-refractory patient had a 28% reduction in target lesions and stable disease for 5 months.[3] In second-line CRC patients receiving NUFIRI-bevacizumab or NUFOX-bevacizumab, promising anti-tumor activity was seen, with several patients achieving longer progression-free survival compared to their first-line 5-FU-based therapy. |
| Safety | Favorable safety profile. No neutropenia or hand-foot syndrome of any grade, and no diarrhea or mucositis above Grade 2 was observed.[3] |
Table 3: NUC-3373 in Combination with Pembrolizumab or Docetaxel (NuTide:303)
| Parameter | Details |
| Study Design | Phase 1b/2 modular study.[7] |
| Treatment Arms | Module 1: NUC-3373 + pembrolizumab in patients with advanced solid tumors who had exhausted standard treatment options and were previously treated with PD-1 inhibitors. Module 2: NUC-3373 + docetaxel in patients with lung cancer. |
| Patient Population | Module 1: 12 patients. |
| Efficacy (Module 1) | Objective response rate of 22% and a disease control rate of 67% in the efficacy evaluable population.[8] A patient with urothelial bladder cancer had a 100% reduction in target lesion size and remained on treatment for over 15 months. A patient with metastatic melanoma resistant to prior pembrolizumab had an 81% reduction in target lesions and remained progression-free at 23 months. |
| Safety (Module 1) | The combination was generally well-tolerated. |
Table 4: Discontinued Study - NUC-3373 in Second-Line Colorectal Cancer (NuTide:323)
| Parameter | Details |
| Study Design | Phase 2, open-label, randomized dose/schedule optimization study.[9] |
| Treatment Arms | NUC-3373 + leucovorin + irinotecan + bevacizumab (once-weekly or twice-weekly NUC-3373 schedule) vs. FOLFIRI + bevacizumab.[9] |
| Patient Population | Patients with unresectable metastatic colorectal cancer.[9] |
| Outcome | The study was discontinued following a preplanned analysis, as the combination was not likely to meet the primary endpoint of progression-free survival.[9] |
| Safety | The regimen displayed a favorable safety profile, with only 12 out of 175 patients discontinuing treatment due to adverse effects.[9] |
Experimental Protocols
In Vitro Comparison of NUC-3373 and 5-FU
The in vitro studies aimed to elucidate the cellular and molecular mechanisms of NUC-3373 compared to 5-FU.[2]
-
Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were utilized.[2][10]
-
Treatment: Cells were treated with sub-IC50 doses of NUC-3373 or 5-FU.[2][10]
-
Analysis:
-
Intracellular Activation: Measured by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of FUDR-MP and other metabolites.[2][10]
-
Thymidylate Synthase (TS) Inhibition: Western blot was performed to determine the binding of FUDR-MP to TS.[2][10]
-
Cell Cycle Analysis: Performed using flow cytometry.[4]
-
Rescue Experiments: The cytotoxicity of NUC-3373 and 5-FU was assessed with the concurrent addition of exogenous thymidine or uridine.[2][10]
-
The results confirmed that NUC-3373 generates more FUDR-MP, leading to more potent TS inhibition and DNA damage compared to 5-FU.[2][10] The cytotoxic effects of NUC-3373 were rescued by thymidine, supporting its primary mechanism of DNA-directed damage, while 5-FU cytotoxicity was reversed by uridine, consistent with its RNA-related toxicities.[2][10]
Experimental Workflow
Caption: Workflow for the in vitro comparison of NUC-3373 and 5-FU in colorectal cancer cell lines.
Immunomodulatory Effects
Beyond its direct cytotoxic effects, NUC-3373 has been shown to have immunomodulatory properties.[1] It can increase the expression of MHC Class 2 molecules and lead to the release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP in cancer cells.[1] These effects can potentiate an immune response against the tumor.[1] Preclinical data also indicate that NUC-3373 enhances the activation of natural killer (NK) cells and, in combination with a PD-1 inhibitor, enhances tumor cell death by activating lymphocytes.
Logical Relationship of NUC-3373's Advantages
Caption: The relationship between NUC-3373's design and its potential clinical benefits over 5-FU.
Conclusion
NUC-3373 represents a promising evolution of fluoropyrimidine-based chemotherapy. Its design as a phosphoramidate ProTide of FUDR leads to a more efficient generation of the active anti-cancer metabolite FUDR-MP, resulting in more potent thymidylate synthase inhibition. This, combined with a reduction in toxic metabolites, contributes to a more favorable safety profile and a more convenient administration schedule compared to 5-FU. Clinical data, particularly in combination with other agents, have shown encouraging signals of anti-cancer activity in heavily pre-treated patient populations. While the discontinuation of the NuTide:323 study highlights the challenges in developing new therapies for complex diseases like colorectal cancer, ongoing studies continue to explore the potential of NUC-3373 in various cancer types and therapeutic combinations. The immunomodulatory properties of NUC-3373 further broaden its potential clinical utility, particularly in the context of immuno-oncology. Continued research is warranted to fully define the role of NUC-3373 in the evolving landscape of cancer treatment.
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NuCana Reports First Quarter 2025 Financial Results and Provides Business Update | NuCana plc [ir.nucana.com]
- 8. medrxiv.org [medrxiv.org]
- 9. onclive.com [onclive.com]
- 10. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
NUC-3373: A Safer Profile in Cancer Therapy Compared to Traditional Chemotherapies?
A comprehensive analysis of NUC-3373, a novel thymidylate synthase inhibitor, reveals a potentially more favorable safety profile compared to traditional fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU) and capecitabine. This improved tolerability stems from its unique mechanism of action, which is designed to maximize anti-cancer activity while minimizing the production of toxic metabolites that cause debilitating side effects.
NUC-3373 is a phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), a potent anti-cancer agent. Unlike its predecessor, 5-FU, NUC-3373 is designed to bypass the key resistance mechanisms that often limit the efficacy of traditional fluoropyrimidines. It generates high intracellular levels of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP), which directly inhibits thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair. This targeted approach leads to DNA damage and cancer cell death.[1][2][3]
Crucially, the metabolic pathway of NUC-3373 avoids the significant formation of toxic metabolites such as fluorouridine triphosphate (FUTP) and fluoro-beta-alanine (FBAL). The accumulation of FUTP in RNA is a primary cause of common and severe side effects associated with 5-FU, including neutropenia, mucositis, diarrhea, and hand-foot syndrome.[1][2][4][5] Clinical data from the NuTide:301 and NuTide:302 studies have indicated that NUC-3373 is associated with a lower incidence of these typical fluoropyrimidine-related toxicities.[6][7]
Comparative Safety Profile: NUC-3373 vs. Traditional Chemotherapy
The following tables summarize the quantitative safety data for NUC-3373 from clinical trials and compare it with the known safety profiles of standard chemotherapy regimens. It is important to note that direct head-to-head comparisons from randomized trials are limited, and toxicity profiles for traditional chemotherapies can vary based on the specific regimen and patient population.
Table 1: Grade 3/4 Adverse Events for NUC-3373 Monotherapy (NuTide:301 Study) [8][9]
| Adverse Event | Percentage of Patients |
| Raised Transaminases | < 10% |
| Transient Hypotension | Grade 3: One patient |
| Headache | Grade 2 DLT: One patient |
DLT: Dose-Limiting Toxicity
Table 2: Treatment-Related Adverse Events for NUFIRI + Bevacizumab (NUC-3373 combination in NuTide:302 Study) [10]
| Adverse Event | All Grades (%) | Grade 3 (%) | Grade 4 (%) |
| ALT Increased | 63% | 25% | 0% |
| AST Increased | 63% | 0% | 0% |
| Diarrhea | 63% | 0% | 0% |
| Nausea | 50% | 17% | 0% |
| Anemia | 38% | 0% | 0% |
| Fatigue | 25% | 0% | 0% |
| Vomiting | 25% | 17% | 0% |
Table 3: Common Grade 3/4 Adverse Events with Traditional Chemotherapy Regimens
| Adverse Event | FOLFOX (%)[11][12] | FOLFIRI (%)[13][14] | Capecitabine Monotherapy (%)[15][16] | Pemetrexed Monotherapy (NSCLC) (%)[17][18] |
| Neutropenia | 40-50% | 46-71% | Rare | 5-8.5% |
| Diarrhea | ~11% | ~13% | 12-22% | Not frequently reported as severe |
| Nausea/Vomiting | ~5% | ~9% | Not frequently reported as severe | Not frequently reported as severe |
| Stomatitis/Mucositis | ~2% | ~9% | Not frequently reported as severe | Not frequently reported as severe |
| Hand-Foot Syndrome | Not a common feature | Not a common feature | 4-17% | Not applicable |
| Anemia | ~2% | Not frequently reported as severe | 4% | Not frequently reported as severe |
| Thrombocytopenia | ~1% | Not frequently reported as severe | Not frequently reported as severe | Not frequently reported as severe |
Experimental Protocols
Quantification of Intracellular Metabolites (FdUMP and FUTP) by LC-MS/MS
Objective: To measure the intracellular concentrations of the active anti-cancer metabolite FdUMP and the toxic metabolite FUTP following treatment with NUC-3373 or 5-FU.
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., colorectal cancer lines HCT116 and SW480) are cultured under standard conditions. Cells are then treated with equimolar concentrations of NUC-3373 or 5-FU for a specified period (e.g., 6 hours).[1][4]
-
Cell Lysis and Metabolite Extraction: After treatment, cells are harvested and lysed to release intracellular components. A common method involves the addition of methanol to the cell suspension, followed by centrifugation to separate the supernatant containing the metabolites.[19]
-
LC-MS/MS Analysis: The extracted metabolites are then analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[19][20][21]
-
Chromatographic Separation: The metabolites are separated using a suitable chromatography column (e.g., a Biobasic AX column for weak anion exchange chromatography). A gradient elution is typically employed to achieve optimal separation from endogenous nucleotides.[22]
-
Mass Spectrometry Detection: The separated metabolites are ionized (e.g., using electrospray ionization in negative ion mode) and detected by a mass spectrometer. Specific mass transitions for FdUMP and FUTP are monitored for accurate quantification.[19][22]
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard. Calibration curves are generated using standards of known concentrations to ensure accuracy.[19]
Assessment of Thymidylate Synthase (TS) Inhibition by Western Blot
Objective: To determine the extent of TS inhibition by measuring the amount of TS protein bound to the active metabolite FdUMP.
Methodology:
-
Cell Treatment and Lysate Preparation: Cancer cells are treated with NUC-3373 or 5-FU as described above. After treatment, whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.[1][4]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of proteins for the Western blot.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for thymidylate synthase. This antibody will bind to both free TS and TS that is part of the inhibitory complex with FdUMP.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager. The intensity of the bands corresponding to TS can be quantified. An upward shift in the band for TS can indicate the formation of the ternary complex with FdUMP and 5,10-methylenetetrahydrofolate, signifying TS inhibition.[1][4]
Signaling Pathways and Experimental Workflows
References
- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucana.com [nucana.com]
- 11. Adjuvant Chemotherapy Using the FOLFOX Regimen in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Grade 3/4 neutropenia is a limiting factor in second-line FOLFIRI following FOLFOX4 failure in elderly patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tolerability of Capecitabine Monotherapy in Metastatic Colorectal Cancer: A Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancercareontario.ca [cancercareontario.ca]
- 17. Efficacy and safety of pemetrexed maintenance chemotherapy for advanced non-small cell lung cancer in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pemetrexed for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. researchgate.net [researchgate.net]
- 21. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
Fosifloxuridine Nafalbenamide: A Comparative Analysis for Drug Development Professionals
An In-depth Guide to the Preclinical and Clinical Profile of a Novel Thymidylate Synthase Inhibitor
This guide provides a comprehensive statistical and mechanistic comparison of Fosifloxuridine Nafalbenamide (NUC-3373) against its conventional alternative, 5-Fluorouracil (5-FU). Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective evaluation of NUC-3373's performance, supported by detailed experimental protocols and visual signaling pathways.
Executive Summary
This compound is a next-generation phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), the active metabolite of 5-FU.[1][2] It is engineered to circumvent the key resistance mechanisms that limit the efficacy of 5-FU.[3][4] Preclinical studies have demonstrated that NUC-3373 achieves significantly higher intracellular concentrations of the active anti-cancer metabolite, leading to more potent inhibition of thymidylate synthase (TS) and greater tumor growth inhibition compared to 5-FU.[5][6][7] While early phase clinical trials showed a favorable safety profile and promising anti-tumor activity, a recent Phase 2 study in second-line colorectal cancer was discontinued.[8][9] This guide will delve into the available data to provide a clear comparative perspective.
Comparative Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies comparing this compound (NUC-3373) with 5-Fluorouracil (5-FU).
Table 1: Preclinical Efficacy and Metabolite Generation
| Parameter | This compound (NUC-3373) | 5-Fluorouracil (5-FU) | Fold Difference | Cell Lines/Model | Source(s) |
| Intracellular FUDR-MP Levels | Substantially higher | Baseline | 363x higher | Not specified | [5][7] |
| In Vitro Cytotoxicity (EC50) | Up to 330x more potent | Baseline | Up to 330x | Multiple cancer cell lines | [5] |
| Tumor Growth Inhibition (Colorectal Cancer Xenograft) | 47% | 25% | 1.88x | Colorectal cancer xenografts | [5][7] |
| Plasma Half-life (t1/2) | ~10 hours | 8-14 minutes | Significantly longer | Clinical study participants | [3] |
Table 2: Clinical Trial Observations (NuTide:302 Study - Advanced Colorectal Cancer)
| Observation | This compound (NUC-3373) Regimens | Notes | Source(s) |
| Disease Control Rate | 62% in efficacy-evaluable population | Heavily pre-treated patients (median 4 prior lines of therapy) | [4] |
| Tumor Shrinkage | Observed in fluoropyrimidine-refractory patients | One patient showed a 28% reduction in target lesions | [3] |
| Progression-Free Survival (PFS) | Longer PFS in some patients compared to their 1st-line 5-FU therapy | Data from second-line patients in the NuTide:302 study | [8] |
| Safety Profile | Favorable; no neutropenia or hand-foot syndrome of any grade reported | Data from 38 heavily pre-treated patients | [3][4] |
Mechanism of Action and Resistance Evasion
This compound is designed as a direct precursor to FUDR-MP, the active inhibitor of thymidylate synthase (TS). This design allows it to bypass several resistance mechanisms that affect 5-FU.
Signaling Pathway: Intracellular Activation and Target Inhibition
Caption: Mechanism of Action: this compound vs. 5-FU.
Overcoming 5-FU Resistance
This compound is specifically designed to overcome key mechanisms of 5-FU resistance:[3][4][7]
-
Bypassing Active Transport: NUC-3373 is more lipophilic than 5-FU and can enter cancer cells via passive diffusion, bypassing resistance due to deficient nucleoside transporters.[1]
-
Avoiding Catabolism: It is resistant to degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme that catabolizes 5-FU.[5]
-
Direct Activation: NUC-3373 does not require the multi-step enzymatic activation that 5-FU depends on, thus avoiding resistance from deficiencies in these enzymes.[1]
-
Reduced Toxic Metabolites: The design of NUC-3373 leads to lower levels of toxic metabolites like FUTP (which gets incorporated into RNA) and FBAL, potentially contributing to a better safety profile.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key comparative studies.
In Vitro Cytotoxicity Assays
-
Objective: To determine the half-maximal effective concentration (EC50) of NUC-3373 and 5-FU in various cancer cell lines.
-
Methodology:
-
Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media.[10]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A range of concentrations of NUC-3373 and 5-FU are added to the wells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard assay such as the MTS or MTT assay.
-
EC50 values are calculated from the dose-response curves.
-
Xenograft Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of NUC-3373 compared to 5-FU.
-
Methodology:
-
Human colorectal cancer cells (e.g., HT-29) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[11]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (e.g., vehicle control, NUC-3373, 5-FU).
-
Drugs are administered at equimolar doses, typically intravenously, on a defined schedule.[5][7]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., biomarker studies).
-
Experimental Workflow: Preclinical Xenograft Study
Caption: Workflow for a typical preclinical xenograft efficacy study.
Conclusion and Future Directions
This compound (NUC-3373) represents a rationally designed advancement over 5-FU, with a clear preclinical advantage in terms of its mechanism of action, potency, and ability to overcome key resistance pathways. The compound generates significantly higher levels of the active anti-cancer metabolite FUDR-MP, leading to superior tumor inhibition in xenograft models.[5][7]
Early clinical data from the NuTide:302 study in heavily pre-treated colorectal cancer patients were encouraging, demonstrating a favorable safety profile and signs of anti-tumor activity.[3][4][8] However, the recent discontinuation of the Phase 2 NuTide:323 trial, which was evaluating NUC-3373 in combination with standard therapies for second-line colorectal cancer, indicates that the preclinical advantages did not translate into a statistically significant improvement in progression-free survival in that specific setting.[9]
For researchers and drug developers, the story of this compound underscores the complexities of translating preclinical promise into clinical success. Further analysis of the NuTide:323 data, as it becomes available, will be crucial to understand the factors that contributed to this outcome. Future research may explore NUC-3373 in other tumor types, in different combination regimens, or in patient populations selected by specific biomarkers. The insights gained from the development of NUC-3373 will undoubtedly inform the design of the next generation of fluoropyrimidine-based therapies.
References
- 1. news-medical.net [news-medical.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 9. onclive.com [onclive.com]
- 10. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Fosifloxuridine Nafalbenamide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Fosifloxuridine Nafalbenamide is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound, a phosphoramidate-based prodrug with potential antineoplastic activity.
Key Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C29H29FN3O9P |
| Molecular Weight | 613.53 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Soluble in DMSO, PEG300, Tween-80, Saline, and Corn Oil |
This data is compiled from various chemical information sources.[4][5]
Experimental Protocols: Waste Segregation and Disposal Workflow
Proper segregation of waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.
1. Personal Protective Equipment (PPE) Disposal:
-
Gloves: Wear double chemotherapy gloves for maximum protection.[3] After use, dispose of gloves in a designated yellow "Trace" waste sharps container.[3]
-
Gowns and other contaminated disposables: Items such as absorbent pads should also be placed in the yellow "Trace" waste container.[3]
2. Sharps Disposal:
-
Empty Syringes: Syringes that have been fully used and contain no visible residual drug can be placed directly into a red sharps container. Needles should never be recapped.[3]
-
Partially Used Syringes: If a syringe contains any remaining volume of the drug, it must be disposed of as hazardous chemical waste in a designated black "Bulk" waste container. Do not place these in a standard sharps container.[3]
3. Liquid Waste Disposal:
-
Stock Solutions and Reagents: Unused or expired stock solutions and other liquid formulations containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
Commingling: Do not mix this compound waste with other laboratory chemical wastes to avoid potential reactions and ensure proper disposal routing.[3]
4. Solid Waste Disposal:
-
Contaminated Labware: All disposable labware (e.g., pipette tips, tubes, flasks) that has been in contact with the compound should be collected in a designated hazardous waste container.
5. Decontamination:
-
Work surfaces and non-disposable equipment should be decontaminated using an appropriate method. As there is no single accepted method of chemical deactivation for all agents, consult your institution's Environmental Health and Safety (EH&S) department for guidance on effective decontamination procedures.[3]
6. Waste Pickup and Final Disposal:
-
All hazardous waste containers must be properly labeled according to your institution's and local regulations.
-
Submit a hazardous waste pick-up request through your institution's EH&S department for final disposal by a licensed hazardous waste management company.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
References
Essential Safety and Logistical Information for Handling Fosifloxuridine Nafalbenamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Fosifloxuridine Nafalbenamide (also known as NUC-3373), a pyrimidine nucleotide analogue and thymidylate synthase inhibitor with cytotoxic properties.[1][2] Adherence to these guidelines is essential to ensure personnel safety and minimize environmental contamination.
I. Personal Protective Equipment (PPE)
Given that this compound is an investigational cytotoxic compound, stringent PPE protocols are mandatory. The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment |
| Compound Receipt and Storage | - Nitrile gloves (double-gloving recommended) - Laboratory coat - Safety glasses with side shields |
| Weighing and Reconstitution | - Nitrile gloves (double-gloving mandatory) - Disposable gown - Safety goggles - Face shield - Use of a certified Class II Biological Safety Cabinet (BSC) or a ventilated balance safety enclosure is required. |
| In-vitro / In-vivo Administration | - Nitrile gloves (double-gloving mandatory) - Disposable gown - Safety goggles - Use of Luer-lock fittings for all syringes and infusion sets is strongly recommended to prevent leakage.[3] |
| Waste Disposal | - Nitrile gloves (double-gloving mandatory) - Disposable gown - Safety goggles |
| Spill Cleanup | - Nitrile gloves (double-gloving mandatory) - Disposable gown or coveralls - Safety goggles and face shield - Respiratory protection (e.g., N95 respirator) may be required depending on the nature of the spill. |
Note: Vinyl gloves are not recommended for handling cytotoxic drugs.[3] Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
II. Operational Plan: Step-by-Step Handling Procedures
A. Receipt and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, treat it as a spill and follow the spill cleanup protocol.
-
Verify Compound: Confirm the received compound is this compound (NUC-3373).
-
Storage: Store the compound in a designated, clearly labeled, and secure location away from incompatible materials. Recommended storage for stock solutions is at -80°C for up to 2 years or -20°C for up to 1 year.[2] The storage area should be under negative pressure if possible.
B. Preparation of Stock Solutions
-
Work Area Preparation: All preparation of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) to protect both the product and the operator. The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Reconstitution: Follow the specific protocol for reconstitution. For example, to prepare a solution of ≥ 2.5 mg/mL, one protocol involves adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] If precipitation occurs, heating and/or sonication may be used to aid dissolution.[2]
-
Labeling: Clearly label the container with the compound name, concentration, date of preparation, and a "Cytotoxic" hazard symbol.
-
Transport: When transporting the prepared solution, use a sealed, leak-proof secondary container.
III. Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, puncture-proof cytotoxic sharps container. This container should be clearly labeled with a cytotoxic symbol. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated, leak-proof cytotoxic waste bag (typically yellow or red). |
| Contaminated Absorbent Pads and Wipes | Dispose of in the cytotoxic waste bag. |
Note: Cytotoxic waste should be segregated from other waste streams and must be handled by trained personnel for final disposal, which typically involves incineration.[4]
IV. Spill Management
In the event of a spill, immediate action is required to minimize exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain the Spill: For liquid spills, cover with absorbent pads from a cytotoxic spill kit, working from the outside in. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Use a detergent solution followed by a disinfectant to clean the spill area thoroughly.
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Experimental Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling this compound in a research laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
